2-chloro-N,N-dimethylisonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAJZPKKCKUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376266 | |
| Record name | 2-chloro-N,N-dimethylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209262-63-5 | |
| Record name | 2-Chloro-N,N-dimethyl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209262-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide: Navigating a Data Gap
A comprehensive search for the chemical properties, experimental protocols, and biological activity of 2-chloro-N,N-dimethylisonicotinamide has revealed a significant lack of specific data for this particular isomer. The available scientific literature and chemical databases predominantly feature information on its close structural isomer, 2-chloro-N,N-dimethylnicotinamide. While these compounds share a similar molecular formula, the different substitution pattern on the pyridine ring is expected to result in distinct physical, chemical, and biological properties.
This guide will summarize the available information for the closely related 2-chloro-N,N-dimethylnicotinamide to provide a comparative context for researchers, scientists, and drug development professionals. It is crucial to emphasize that the data presented below should not be directly extrapolated to this compound.
General Properties and Synthesis of Chlorinated Nicotinamide Derivatives
Chlorinated nicotinamide and isonicotinamide derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom on the pyridine ring allows for a variety of nucleophilic substitution reactions, making it a versatile scaffold for chemical modifications.
The synthesis of such compounds generally involves the chlorination of the corresponding hydroxypyridine derivative or the amidation of a chlorinated nicotinic or isonicotinic acid.
Chemical Properties of 2-chloro-N,N-dimethylnicotinamide
For the purpose of providing a reference point, the following table summarizes the known chemical properties of 2-chloro-N,N-dimethylnicotinamide.
| Property | Value | Reference |
| CAS Number | 52943-21-2 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.63 g/mol | [1][2] |
| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |
| Synonyms | 2-chloro-n,n-dimethyl-nicotinamide, 2-chloropyridine-3-carboxylic acid n,n-dimethylamide | [1] |
Experimental Protocols: Synthesis of 2-chloro-N,N-dimethylnicotinamide
Several methods for the synthesis of 2-chloro-N,N-dimethylnicotinamide have been reported. One common approach involves the reaction of 2-chloronicotinoyl chloride with dimethylamine. An alternative, more environmentally friendly method has also been described.
Method 1: From 2-Chloronicotinic Acid
This traditional method involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with dimethylamine.
-
Step 1: Formation of 2-chloronicotinoyl chloride. 2-chloronicotinic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Step 2: Amidation. The resulting 2-chloronicotinoyl chloride is then reacted with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide. This reaction typically yields results around 95%.
Method 2: From 2-chloro-3-trichloromethylpyridine
A method with a reported yield of up to 98.5% utilizes 2-chloro-3-trichloromethylpyridine as the starting material.[3]
-
Reaction: 2-chloro-3-trichloromethylpyridine is reacted with dimethylamine in water.[3]
-
Conditions: The reaction is carried out at a pH of 8-10 and a temperature of 80-98°C for 3-5 hours.[3]
The workflow for this synthesis can be visualized as follows:
Caption: Synthesis of 2-chloro-N,N-dimethylnicotinamide.
Reactivity and Potential Biological Activity
The chloro- and dimethylamino- groups are the primary sites of reactivity in these molecules. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The dimethylamino group can be involved in protonation and deprotonation reactions.
While no specific biological activity has been reported for this compound, isonicotinamide derivatives, in general, are known to exhibit diverse biological activities.[4] Some have been investigated for their potential as enzyme inhibitors, including kinase inhibitors which are relevant in cancer research.[4]
Conclusion and Future Directions
There is a clear need for further research to characterize the chemical and biological properties of this compound. Researchers interested in this compound would need to perform de novo synthesis and characterization. The synthetic routes analogous to those used for 2-chloro-N,N-dimethylnicotinamide could serve as a starting point for developing a synthetic protocol. Subsequent detailed analysis using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. Finally, biological screening would be necessary to elucidate any potential therapeutic applications.
Until such studies are conducted and published, any discussion on the specific properties and applications of this compound remains speculative and should be approached with caution. Researchers are encouraged to consult primary literature and chemical databases for the most current information.
References
Technical Guide: 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylisonicotinamide, a pyridine carboxamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also incorporates information from closely related analogues to provide a broader context for its potential properties and applications. The core structure, featuring a substituted pyridine ring, is a common scaffold in pharmacologically active molecules.
Disclaimer: No specific CAS Number for this compound has been found in publicly available databases as of the writing of this guide, suggesting it may be a novel or less-common chemical entity.
Physicochemical Properties
| Property | 2-chloro-N,N-dimethylnicotinamide | 4-chloro-N,N-dimethyl-pyridine-2-carboxamide | This compound (Predicted) |
| CAS Number | 52943-21-2[1] | 114780-06-2[2] | Not Available |
| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol [1] | 184.62 g/mol [2] | ~184.6 g/mol |
| Appearance | White Solid (Typical for similar compounds) | Data Not Available | Likely a solid at room temperature |
| Solubility | Soluble in Water and Methanol (for the HCl salt of a related compound)[3] | Data Not Available | Expected to have some solubility in organic solvents |
| Melting Point | Data Not Available | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | Data Not Available | Data Not Available |
Synthesis and Experimental Protocols
A definitive, validated synthesis protocol for this compound is not published. However, based on established synthetic routes for analogous pyridine carboxamides, a plausible synthetic pathway can be proposed.
Proposed Synthetic Pathway
The synthesis of this compound would likely start from 2-chloroisonicotinic acid. The carboxylic acid would first be activated, for example, by conversion to an acyl chloride, which is then reacted with dimethylamine to form the desired amide.
References
- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
In-Depth Technical Guide: 2-Chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-chloro-N,N-dimethylisonicotinamide. While detailed experimental data for this specific compound is not extensively available in public literature, this document compiles the known information and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining potential synthetic approaches.
Molecular Structure and Identifiers
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a chlorine atom at the 2-position and an N,N-dimethylcarboxamide group at the 4-position. This specific arrangement distinguishes it from its isomer, 2-chloro-N,N-dimethylnicotinamide, where the carboxamide group is at the 3-position.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 209262-63-5 | [1] |
| Molecular Formula | C₈H₉ClN₂O | - |
| Molecular Weight | 184.63 g/mol | - |
| Canonical SMILES | O=C(C1=CC(Cl)=NC=C1)N(C)C | - |
| InChI | Not explicitly found in search results | - |
| InChIKey | Not explicitly found in search results | - |
Physicochemical Properties
Spectroscopic Data
Detailed spectroscopic data for this compound is limited in publicly accessible databases.
-
¹H NMR: A certificate of analysis confirms that the ¹H NMR spectrum is consistent with the proposed structure[2]. However, the detailed spectral data with chemical shifts and coupling constants was not provided in the search results.
-
¹³C NMR, IR, Mass Spectrometry: No specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, or Mass Spectrometry for this compound were found in the performed searches.
Synthesis Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed.
A common method for the synthesis of similar N,N-dimethylamides involves the reaction of a corresponding acid chloride with dimethylamine. Therefore, a likely precursor for the synthesis of this compound would be 2-chloroisonicotinoyl chloride.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the search results regarding the biological activity or associated signaling pathways of this compound. Research on similar isonicotinamide derivatives suggests potential applications in medicinal chemistry, including as inhibitors of certain kinases which are significant in cancer pathways[3]. However, without experimental data on the title compound, any potential biological role remains speculative.
Conclusion
This compound is a distinct chemical entity with the CAS number 209262-63-5. While its basic molecular identifiers have been established, a significant gap exists in the publicly available scientific literature concerning its detailed physicochemical properties, comprehensive spectroscopic data, validated synthesis protocols, and biological activity. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in scientific and drug development endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-N,N-dimethylisonicotinamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development activities.
Overview of the Primary Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from 2-chloroisonicotinic acid. This pathway is favored for its high yields and straightforward procedures. The overall transformation is depicted in the workflow below.
Spectroscopic Profile of 2-chloro-N,N-dimethylisonicotinamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document, therefore, provides available information on closely related isomers, specifically 2-chloro-N,N-dimethylnicotinamide, to offer insights into the expected analytical methodologies and potential spectral features. The lack of specific data for the isonicotinamide isomer highlights a gap in the current chemical literature.
Spectroscopic Data (Data for 2-chloro-N,N-dimethylnicotinamide as a reference)
Due to the absence of published data for 2-chloro-N,N-dimethylisonicotinamide, we present data for its structural isomer, 2-chloro-N,N-dimethylnicotinamide, for illustrative purposes. It is crucial to note that the substitution pattern on the pyridine ring (isonicotinamide at position 4, nicotinamide at position 3) will lead to distinct chemical shifts and spectral patterns.
Table 1: Reference ¹H NMR Data for a Related Isomer
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |
Table 2: Reference ¹³C NMR Data for a Related Isomer
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |
Table 3: Reference IR Data for a Related Isomer
| Compound | Sample Phase | Wavenumber (cm⁻¹) |
| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |
Table 4: Reference Mass Spectrometry Data for a Related Isomer
| Compound | Ionization Method | m/z |
| 2-chloro-N,N-dimethylnicotinamide | ESI-MS | Conforms to expected mass |
Experimental Protocols (General Methodologies)
While specific protocols for this compound were not found, the synthesis of its isomer, 2-chloro-N,N-dimethylnicotinamide, has been described. A general synthetic approach involves the reaction of a suitable 2-chloropyridine precursor with dimethylamine.
A plausible synthetic route for this compound would start from 2-chloroisonicotinic acid. The carboxylic acid would be activated, for example, by conversion to the corresponding acid chloride with a reagent like thionyl chloride or oxalyl chloride. Subsequent reaction with dimethylamine would yield the desired N,N-dimethylamide.
Characterization would then follow standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a solid sample as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Key vibrational frequencies for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds would be identified.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with electrospray ionization (ESI) for soft ionization to observe the molecular ion peak.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting spectroscopic data for a novel compound like this compound is depicted in the following diagram.
The Strategic Utility of 2-chloro-N,N-dimethylisonicotinamide in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N,N-dimethylisonicotinamide, a substituted pyridine derivative, has emerged as a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a dimethylamide moiety on a pyridine scaffold, make it an attractive building block for the construction of diverse molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications as a synthetic intermediate, and its role in the development of novel drug candidates, with a focus on kinase inhibitors.
Synthesis of this compound: A Methodological Overview
The efficient synthesis of this compound is crucial for its widespread application. While various synthetic strategies can be envisioned, a common and effective approach involves a two-step process starting from the readily available 2-chloroisonicotinic acid. This process typically involves the activation of the carboxylic acid followed by amidation with dimethylamine.
A prevalent method for the synthesis of the isomeric 2-chloro-N,N-dimethylnicotinamide, which can be adapted for the isonicotinamide counterpart, involves the use of 2-chloro-3-trichloromethylpyridine as a starting material. This method achieves a high yield through a straightforward reaction with dimethylamine in an aqueous medium.[1]
Table 1: Synthetic Routes to 2-chloro-N,N-dimethylnicotinamide and Analogs
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-chloro-3-trichloromethylpyridine | Dimethylamine, water, 80-98°C, 3-5h, pH 8-10 | 2-chloro-N,N-dimethylnicotinamide | up to 98.5% | CN101693687B[1] |
| 2-chloronicotinic acid | 1. Thionyl chloride; 2. Dimethylamine | 2-chloro-N,N-dimethylnicotinamide | ~95% | [1] |
| 2-chloroisonicotinic acid | 1. Activating agent (e.g., SOCl₂, oxalyl chloride); 2. Dimethylamine | This compound | Not specified | General Method |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine[1]
This protocol describes the synthesis of the nicotinamide isomer but provides a valuable reference for the synthesis of the isonicotinamide.
-
To a reaction vessel, add 2-chloro-3-trichloromethylpyridine and water.
-
Add an aqueous solution of dimethylamine to the mixture, adjusting the pH to between 8 and 10.
-
Heat the reaction mixture to 80-98°C and stir for 3-5 hours.
-
Continuously add dimethylamine solution during the reaction to maintain the pH between 8 and 10.
-
Upon completion of the reaction, cool the mixture and isolate the product. The yield of 2-chloro-N,N-dimethylnicotinamide is reported to be up to 98.5%.
Protocol 2: General Procedure for the Synthesis of this compound from 2-chloroisonicotinic acid
This generalized protocol is based on standard amidation procedures.
-
Acid Chloride Formation: To a solution of 2-chloroisonicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of dimethylamine (as a solution in a suitable solvent or as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
The Role of this compound as a Synthetic Intermediate
The utility of this compound as a starting material lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Key Reactions and Transformations
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols. This allows for the synthesis of a diverse library of substituted isonicotinamides.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of organoboron reagents. This is a powerful tool for constructing biaryl and heteroaryl structures.
-
Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the 2-chloro-pyridyl moiety with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.
dot```dot graph Synthesis_Pathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Isonicotinamides" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biaryl/Heteroaryl Isonicotinamides" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amino-substituted Isonicotinamides" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Substituted Isonicotinamides" [label="SNAr (Nu-H)"]; "this compound" -> "Biaryl/Heteroaryl Isonicotinamides" [label="Suzuki Coupling (R-B(OR)2, Pd cat.)"]; "this compound" -> "Amino-substituted Isonicotinamides" [label="Buchwald-Hartwig (R2NH, Pd cat.)"]; }
Caption: Potential inhibition of a kinase signaling pathway.
This compound is a strategically important starting material for the synthesis of a wide array of functionalized molecules. Its straightforward synthesis and the versatility of its reactive chlorine handle make it a valuable tool for medicinal chemists and drug development professionals. The potential to utilize this building block in the development of novel kinase inhibitors highlights its significance in the ongoing quest for new and effective therapeutic agents. Further exploration of its synthetic applications is expected to yield a new generation of drug candidates with improved efficacy and safety profiles.
References
The Discovery and Therapeutic Potential of 2-Chloro-N,N-dimethylisonicotinamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 2-chloro-N,N-dimethylisonicotinamide derivatives. While specific research focused exclusively on this scaffold is nascent, this document consolidates information from closely related isonicotinamide and nicotinamide analogs to present a detailed perspective for researchers in drug discovery and development. The isonicotinamide core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing potent and selective inhibitory activity against key therapeutic targets.
Introduction to Isonicotinamides in Drug Discovery
Isonicotinamides, isomers of the well-known nicotinamides, have emerged as a promising class of compounds in the development of novel therapeutics. Their unique structural features allow for diverse substitutions, leading to highly potent and selective agents against various biological targets. Notably, isonicotinamide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and RAF kinase, both of which are implicated in a range of diseases including neurodegenerative disorders, diabetes, and cancer.[1][2] The exploration of specific substitution patterns, such as the 2-chloro-N,N-dimethyl configuration, offers the potential for fine-tuning the pharmacological properties of these molecules to develop next-generation therapies.
Synthesis and Chemical Landscape
The synthesis of this compound derivatives generally follows a convergent strategy, starting from readily available pyridine precursors. The core isonicotinamide scaffold can be constructed through a series of well-established organic reactions. A generalized synthetic pathway is outlined below.
This pathway allows for the introduction of various substituents at other positions on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
Biological Activity and Therapeutic Potential
Research into isonicotinamide derivatives has revealed their potential as potent kinase inhibitors. The following sections detail the key biological targets and present relevant data from the literature for analogous compounds.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type II diabetes, and certain cancers.[1] Isonicotinamides have been identified as highly selective inhibitors of GSK-3.[1][3]
The table below summarizes the in vitro activity of representative isonicotinamide-based GSK-3 inhibitors from the literature.
| Compound ID | Structure | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |
| 1a | 2-amino-N-(pyridin-3-yl)isonicotinamide | 10 | High | [3] |
| 1b | 2-amino-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide | 5 | High | [3] |
| 3h | 2-amino-5-bromo-N-(pyridin-2-yl)isonicotinamide | 2 | High | [3] |
Other Kinase Targets
Beyond GSK-3, isonicotinamides and their regioisomers, nicotinamides, have shown activity against a range of other kinases, suggesting a broader therapeutic potential for the this compound scaffold.
-
RAF Kinase: Pyridyl isonicotinamide derivatives have been disclosed as inhibitors of RAF kinase, a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.[2]
-
VEGFR-2: Nicotinamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.
-
MNK1/2 and p70S6K: Morpholino nicotinamide analogs have been developed as dual inhibitors of MNK1/2 and p70S6K, proteins involved in tumorigenesis.
-
Succinate Dehydrogenase (SDH): Some nicotinamide derivatives have been evaluated as inhibitors of SDH, with applications as fungicides.[4]
The diverse biological activities of these related compounds underscore the potential of the this compound core as a template for the design of novel inhibitors targeting a variety of diseases.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of a representative 2-chloro-isonicotinamide derivative and a general protocol for a kinase inhibition assay, based on established procedures in the literature.
Synthesis of this compound
Materials: 2-chloroisonicotinic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dimethylamine solution (2M in THF), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
To a solution of 2-chloroisonicotinic acid (1.0 eq) in DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
-
Dissolve the crude acid chloride in DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of dimethylamine solution (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials: Kinase of interest (e.g., GSK-3β), appropriate substrate peptide, ATP, assay buffer, test compound dilutions, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Prepare a series of dilutions of the this compound derivative in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the established biological activities of related isonicotinamide and nicotinamide derivatives provide a strong foundation for further research. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish detailed structure-activity relationships and to identify lead compounds for various therapeutic targets. In silico modeling and experimental screening against a panel of kinases will be crucial in elucidating the full potential of this compound class.
References
- 1. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridyl Isonicotinamide Inhibitors of RAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]
The Synthetic Intermediate 2-chloro-N,N-dimethylisonicotinamide: A Technical Guide to its Potential Applications
Disclaimer: Direct experimental data and publications specifically detailing the synthesis, properties, and applications of 2-chloro-N,N-dimethylisonicotinamide are limited in publicly accessible scientific literature. This guide, therefore, leverages available information on its precursor, 2-chloroisonicotinic acid, and related 2-chloropyridine derivatives to provide a comprehensive overview of its potential for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated pyridine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom and a dimethylamide functional group on an isonicotinoid scaffold, suggests a range of possible chemical modifications and biological activities. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The N,N-dimethylamide group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide explores the plausible synthesis, physicochemical properties by analogy, and potential applications of this compound based on the known chemistry of its structural analogs.
Physicochemical Properties
| Property | 2-chloroisonicotinic acid | 2-chloro-N,N-dimethylnicotinamide |
| CAS Number | 6313-54-8[1] | 52943-21-2 |
| Molecular Formula | C₆H₄ClNO₂[1] | C₈H₉ClN₂O |
| Molecular Weight | 157.55 g/mol [1] | 184.63 g/mol |
| Appearance | White to cream powder | Not available |
| Melting Point | >175°C (decomposition) | Not available |
| Solubility | Insoluble in water, soluble in organic solvents like benzene and toluene. | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the amidation of its precursor, 2-chloroisonicotinic acid. Several general methods for the conversion of carboxylic acids to N,N-dimethylamides have been reported in the literature.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound from its carboxylic acid precursor.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common amidation methods and has not been specifically optimized for this compound.
Objective: To synthesize this compound from 2-chloroisonicotinic acid.
Materials:
-
2-chloroisonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine solution (e.g., 2M in THF) or gaseous dimethylamine
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Formation of the Acyl Chloride Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroisonicotinic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator to obtain the crude 2-chloroisonicotinoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2-3 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous DCM.
-
Add the dimethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological data for this compound is lacking, the known activities of related 2-chloropyridine and nicotinic acid derivatives suggest several promising areas of investigation. Derivatives of 2-chloronicotinic acid are important intermediates in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides.[2]
As a Scaffold for Kinase Inhibitors
Isonicotinamide derivatives are known to exhibit diverse biological activities, including the modulation of enzyme functions.[3] The structural features of compounds similar to 2-chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide suggest potential as kinase inhibitors, which are critical in cancer pathways.[3] The 2-chloro position provides a handle for introducing various substituents that can be tailored to target the ATP-binding site of specific kinases.
Development of Agrochemicals
2-Chloronicotinic acid is a known intermediate for herbicides such as nicosulfuron and diflufenican. This suggests that this compound could also serve as a valuable precursor for the synthesis of novel agrochemicals.
Anti-inflammatory and Analgesic Agents
The synthesis of the anti-inflammatory and analgesic drug pranoprofen utilizes 2-chloronicotinic acid.[2] This indicates that the 2-chloropyridine scaffold can be incorporated into molecules with anti-inflammatory properties.
General Drug Discovery Workflow
The utility of this compound as a building block in drug discovery can be visualized in a generalized workflow.
Caption: A generalized workflow for utilizing the target compound in a drug discovery pipeline.
Conclusion
Although specific data on this compound is scarce, its chemical structure suggests significant potential as a versatile intermediate in medicinal chemistry and materials science. Based on the known reactivity and applications of its precursor and related analogs, this compound represents a valuable, yet underexplored, scaffold for the development of novel kinase inhibitors, agrochemicals, and anti-inflammatory agents. The hypothetical synthetic protocol provided in this guide offers a starting point for its preparation, enabling further investigation into its properties and biological activities. Future research into this and similar isonicotinamide derivatives is warranted to fully elucidate their potential in various scientific and industrial applications.
References
2-Chloro-N,N-dimethylisonicotinamide: A Versatile Synthetic Intermediate in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-chloro-N,N-dimethylisonicotinamide, a key heterocyclic building block in organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document leverages available information on closely related analogues, particularly 2-chloro-N,N-dimethylnicotinamide and other functionalized chloropyridines, to present a comprehensive resource for researchers. The guide covers the synthesis, physicochemical properties, and, most importantly, the application of this intermediate in pivotal cross-coupling reactions that are fundamental to modern drug development.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Chloro-N,N-dimethylnicotinamide (CAS: 52943-21-2)[1] | 2-Chloroisonicotinamide (CAS: 100859-84-5)[2] |
| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O | C₆H₅ClN₂O |
| Molecular Weight | 184.63 g/mol | 184.623 g/mol [1] | 156.57 g/mol [2] |
| Appearance | White to off-white solid | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Data not available | Data not available |
Spectral Data Interpretation (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and two singlets corresponding to the non-equivalent methyl groups of the dimethylamide moiety, depending on the rotational barrier around the C-N bond. The chemical shifts of the pyridine protons will be influenced by the chloro and carboxamide substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, the carbonyl carbon of the amide, and the two methyl carbons. The carbon attached to the chlorine atom will be significantly downfield.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretching of the amide (typically around 1630-1680 cm⁻¹), C-Cl stretching, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this compound can be approached from isonicotinic acid or its derivatives. A general, plausible synthetic workflow is outlined below. While a specific, detailed protocol for the N,N-dimethylated isonicotinamide is not available, a method for the synthesis of the related 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine has been reported with a yield of up to 98.5%.[3] Another approach involves the chlorination of the corresponding hydroxypyridine or the N-oxide derivative followed by amidation.
Experimental Protocol: General Synthesis from 2-Chloroisonicotinic Acid (Hypothetical)
Materials:
-
2-Chloroisonicotinic acid
-
Oxalyl chloride or thionyl chloride
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Acid Chloride Formation: To a solution of 2-chloroisonicotinic acid in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride or thionyl chloride. Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. To this, add triethylamine followed by the slow addition of a solution of dimethylamine in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloropyridine motif is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxamide group activates the C-Cl bond towards oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | General conditions |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-98 | General conditions |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5] This reaction is particularly valuable for synthesizing intermediates for pharmaceuticals.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.2-2 times the Pd amount)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | General Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 75-95 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-90 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the degassed solvent, followed by this compound, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 4: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Source | Base | Solvent | Temperature (°C) | General Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 60-90 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 | 65-95 |
Role in the Synthesis of Biologically Active Molecules
While direct synthetic routes to marketed drugs using this compound are not prominently documented, the 2-aminopyridine and 2-arylpyridine moieties, which can be readily synthesized from this intermediate, are core structures in numerous kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer.
Potential Therapeutic Targets
-
BCR-ABL Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Inhibitors like Imatinib and Nilotinib target the ATP-binding site of the ABL kinase domain, preventing phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[1][7][8] The synthesis of many BCR-ABL inhibitors involves the coupling of an aminopyrimidine or a related heterocycle with a substituted aniline derivative, a transformation where a 2-chloropyridine intermediate could be employed.[9]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in regulating cell growth, differentiation, and survival.[10] Overexpression or constitutive activation of Src kinases is associated with the progression of many solid tumors.[11] Bosutinib and Dasatinib are examples of Src/Abl kinase inhibitors.[12][13][14][15] The synthesis of such inhibitors often relies on building blocks that can be derived from functionalized chloropyridines.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility is primarily derived from the reactivity of the 2-chloro substituent in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient and modular routes to a diverse array of substituted pyridine derivatives, which are key pharmacophores in many clinically important drugs, particularly in the area of oncology. While specific experimental data for this particular isomer is sparse, the general reactivity patterns of chloropyridines and the established protocols for these coupling reactions provide a strong foundation for its successful application in drug discovery and development. Researchers are encouraged to use the information provided in this guide as a starting point and to conduct thorough experimental optimization for their specific applications.
References
- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% | Fisher Scientific [fishersci.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]
- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-chloro-N,N-dimethylisonicotinamide, a substituted pyridine carboxamide of interest in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this guide extrapolates information from closely related analogues, particularly its isomer 2-chloro-N,N-dimethylnicotinamide and other isonicotinamide derivatives. The guide covers putative synthetic routes, potential biological activities, and plausible mechanisms of action, with a focus on detailed experimental protocols and data presented in a comparative format. All discussions on biological effects and signaling pathways are based on the known activities of structurally similar compounds and should be considered as areas for future investigation for this compound.
Chemical Identity and Properties
This compound is a derivative of isonicotinic acid, featuring a chlorine atom at the 2-position and a dimethylamide group at the 4-position of the pyridine ring. While specific experimental data for this compound is scarce in the public domain, its properties can be inferred from its structure and comparison with its isomer, 2-chloro-N,N-dimethylnicotinamide.
| Property | Predicted/Inferred Value for this compound | Reported Value for 2-chloro-N,N-dimethylnicotinamide |
| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol | 184.63 g/mol |
| Appearance | Likely a white to off-white solid | - |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | - |
| CAS Number | Not assigned | 52943-21-2 |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis of this compound has not been prominently reported. However, based on established synthetic methodologies for analogous pyridine carboxamides, a plausible two-step synthetic route can be proposed. This route involves the chlorination of isonicotinic acid followed by amidation with dimethylamine.
Proposed Synthetic Pathway
A likely synthetic pathway for this compound is outlined below. It begins with the conversion of a suitable isonicotinic acid precursor to an activated form, such as an acid chloride, which then reacts with dimethylamine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Analogous)
The following protocols are adapted from the synthesis of the closely related isomer, 2-chloro-N,N-dimethylnicotinamide, and other substituted pyridine carboxamides. These should serve as a starting point for the synthesis of the title compound.
Protocol 1: Synthesis of 2-chloroisonicotinic acid from Isonicotinic acid N-oxide (Analogous to Nicotinic Acid Chlorination)
-
Materials: Isonicotinic acid N-oxide, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), triethylamine.
-
Procedure:
-
To a stirred suspension of isonicotinic acid N-oxide in a suitable solvent (e.g., chloroform or neat POCl₃), slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at room temperature.
-
If necessary, an organic base such as triethylamine can be added dropwise to facilitate the reaction.
-
The reaction mixture is then heated to reflux for several hours (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).
-
After completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and the pH is adjusted to precipitate the 2-chloroisonicotinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Protocol 2: Synthesis of this compound from 2-chloroisonicotinic acid
-
Materials: 2-chloroisonicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dimethylamine (solution in THF or as a gas), an appropriate organic solvent (e.g., dichloromethane, THF), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Suspend 2-chloroisonicotinic acid in an inert solvent such as dichloromethane.
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the formation of the acid chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
-
In a separate flask, dissolve dimethylamine in the same solvent and cool to 0 °C.
-
Slowly add the freshly prepared 2-chloroisonicotinoyl chloride solution to the dimethylamine solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are not available in the current literature. However, the isonicotinamide and nicotinamide scaffolds are present in numerous biologically active molecules. Their derivatives have shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Analogous Biological Activities
-
Antimicrobial Activity: Many pyridine derivatives exhibit antimicrobial properties. The presence of a chlorine atom can enhance this activity. It is plausible that this compound could be investigated for its effects against various bacterial and fungal strains.
-
Anticancer Activity: Nicotinamide and its derivatives are crucial in cellular metabolism, particularly in the NAD⁺ salvage pathway.[1][2] Dysregulation of this pathway is observed in many cancers. Some nicotinamide analogs act as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is a promising target in oncology.[1] It is conceivable that this compound could interact with enzymes in this pathway.
-
Enzyme Inhibition: The pyridine carboxamide structure is a common motif in various enzyme inhibitors. Depending on its three-dimensional conformation, this compound could potentially inhibit kinases, polymerases, or other enzymes involved in cellular signaling.
Potential Involvement in the NAD⁺ Salvage Pathway
Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is essential for maintaining cellular NAD⁺ levels.[3][4] NAD⁺ is a critical coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, stress resistance, and metabolic regulation.[1] Isonicotinamide, as an isomer of nicotinamide, and its derivatives could potentially interfere with this pathway.
Caption: Potential interaction of this compound with the NAD+ salvage pathway.
This diagram illustrates the core NAD⁺ salvage pathway and a hypothetical inhibitory action of this compound on the rate-limiting enzyme, NAMPT. Such inhibition would lead to a depletion of cellular NAD⁺, affecting the function of NAD⁺-dependent enzymes and potentially leading to cytotoxic effects in cancer cells that are highly reliant on this pathway.
Quantitative Data (Analogous Compounds)
Specific quantitative data for this compound is not available. The following table summarizes typical yields for the synthesis of the related compound, 2-chloro-N,N-dimethylnicotinamide, as reported in the literature. This data can provide a benchmark for the expected efficiency of the proposed synthesis.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 2-chloronicotinic acid | Chlorination with SOCl₂ followed by reaction with dimethylamine | 2-chloro-N,N-dimethylnicotinamide | ~95% | Patent CN101693687B |
| 2-chloro-3-trichloromethylpyridine | Reaction with dimethylamine in water | 2-chloro-N,N-dimethylnicotinamide | up to 98.5% | Patent CN101693687B |
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for biological activity based on its structural similarity to other pharmacologically relevant pyridine carboxamides. This guide provides a foundational overview by extrapolating from the available literature on its isomers and related compounds.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
Biological Screening: Conducting comprehensive in vitro screening to assess its potential antimicrobial, anticancer, and enzyme inhibitory activities.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound, with a particular focus on the NAD⁺ metabolic pathways.
The information presented herein serves as a valuable resource for researchers initiating studies on this and related compounds, providing a structured framework for synthesis and biological evaluation.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
Methodological & Application
synthesis of nicosulfuron using 2-chloro-N,N-dimethylisonicotinamide
Application Notes: Synthesis of Nicosulfuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Nicosulfuron, a sulfonylurea herbicide. The described pathway starts from 2-chloro-N,N-dimethylnicotinamide and involves the synthesis of key intermediates, including 2-amino-4,6-dimethoxypyrimidine.
Introduction
Nicosulfuron is a selective, post-emergence herbicide used for controlling a wide range of grass and broadleaf weeds in corn crops.[1][2] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[8] The selectivity of nicosulfuron in corn is due to the crop's ability to rapidly metabolize the compound into inactive metabolites.[1][5]
The synthesis of nicosulfuron is typically achieved by the condensation of two key intermediates: a substituted pyridine sulfonyl derivative and 2-amino-4,6-dimethoxypyrimidine. This document outlines a viable synthetic route starting from 2-chloro-N,N-dimethylnicotinamide.
Synthesis Pathway Overview
The overall synthesis is a multi-step process involving the independent preparation of two key intermediates, which are then coupled in the final step to yield nicosulfuron.
Figure 1. Overall workflow for the synthesis of Nicosulfuron.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide (Intermediate 1)
This protocol is adapted from the process described in patent CN110878084A.[9]
Step 1.1: Synthesis of 2-Mercapto-N,N-dimethylnicotinamide
-
To a suitable reaction vessel, add a 20% aqueous solution of sodium hydroxide.
-
Add 9.05 g of 2-chloro-N,N-dimethylnicotinamide to the solution.
-
Add 3.2 g of sodium hydrosulfide (NaSH) and 7.8 g of sulfur powder to the reaction system.
-
Heat the mixture to 80°C and maintain the reaction for 3 hours with stirring.
-
After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid and dry to obtain 2-mercapto-N,N-dimethylnicotinamide.
Step 1.2: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide
-
Dissolve 7.96 g of the 2-mercapto-N,N-dimethylnicotinamide from the previous step in a 60% aqueous solution of acetic acid.
-
Bubble chlorine gas (Cl₂) into the reaction system.
-
Maintain the reaction temperature at 40°C for 2 hours.
-
Upon completion, remove the solvent under reduced pressure to obtain the product, 2-chlorosulfonyl-N,N-dimethylnicotinamide.
Figure 2. Workflow for the synthesis of Intermediate 1.
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate 2)
This protocol is based on a high-yield method starting from malononitrile, as described in patent CN103159684B.[10]
-
In a reaction vessel, suspend malononitrile (132.0 g, 2.0 mol) and methanol (320.0 g, 10.0 mol) in methyl tert-butyl ether (1000 ml).
-
Add cobalt chloride (1.5 g) as a catalyst.
-
Stir the mixture and introduce dry hydrogen chloride gas, maintaining a pressure of 0.1–0.5 MPa and a temperature of 25–35°C for 4 hours.
-
After the reaction, degas the system and filter to obtain a solution of dimethoxy amidine, which can be used directly in the next step.
-
The subsequent steps involve cyanamide substitution and aromatic cyclization to yield the final product. The overall process from malononitrile achieves a high yield and purity.[10]
Note: Several alternative synthetic routes for 2-amino-4,6-dimethoxypyrimidine exist, including those starting from guanidine nitrate and diethyl malonate.[11][12][13]
Protocol 3: Final Synthesis of Nicosulfuron
This final step involves the condensation of the two key intermediates. The reaction is adapted from patent CN103524493A.[14]
-
Dissolve 2-chlorosulfonyl-N,N-dimethylnicotinamide (molar ratio: 1) in a suitable organic solvent (e.g., acetonitrile).
-
Add an organic base, such as triethylamine (molar ratio: 2-3).
-
Add sodium cyanate (NaOCN) (molar ratio: 1.25-1.75).
-
Stir the reaction mixture at a temperature between 20°C and 30°C for 2 to 10 hours. This in-situ reaction forms the corresponding isocyanate intermediate.
-
Without isolating the intermediate, add 2-amino-4,6-dimethoxypyrimidine (molar ratio: 1.0-1.2) to the reaction mixture.
-
Continue stirring at ambient temperature for 0.5 to 5 hours to complete the condensation reaction.
-
Upon completion, the product nicosulfuron can be isolated through standard workup procedures, such as filtration and washing.
Data Presentation
The following table summarizes the quantitative data reported in the cited literature for the key synthetic steps.
| Step | Reactants | Product | Yield | Purity | Reference |
| Mercaptation | 2-Chloro-N,N-dimethylnicotinamide | 2-Mercapto-N,N-dimethylnicotinamide | 92% | N/A | [9] |
| Sulfonyl Chlorination | 2-Mercapto-N,N-dimethylnicotinamide | 2-Chlorosulfonyl-N,N-dimethylnicotinamide | 92% | N/A | [9] |
| Synthesis of Intermediate 2 | Malononitrile | 2-Amino-4,6-dimethoxypyrimidine | >77% | >99% | [10] |
| Final Condensation | Intermediates 1 & 2 | Nicosulfuron | >93% | >95% | [15] |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Nicosulfuron's herbicidal activity stems from its ability to block the ALS enzyme, which is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids.[3]
Figure 3. Nicosulfuron inhibits the ALS enzyme, blocking the production of essential amino acids.
This inhibition halts protein synthesis and cell division, particularly at the meristems (growing points) of the weed.[3] Symptoms, such as chlorosis and necrosis, appear gradually over several days to weeks, leading to the death of the plant.[1][4][5]
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. Nicosulfuron Herbicide | Selective Post-Emergence Weed Control for Corn [smagrichem.com]
- 3. pomais.com [pomais.com]
- 4. cals.cornell.edu [cals.cornell.edu]
- 5. Nicosulfuron:Mode of Action_Chemicalbook [chemicalbook.com]
- 6. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. iskbc.com [iskbc.com]
- 9. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 10. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 12. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 13. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 14. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 15. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, particularly valued in the pharmaceutical industry for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] The synthesis of substituted pyridines is of significant interest in drug discovery, as the pyridine scaffold is a core component of numerous biologically active molecules.[3][4]
This document provides a detailed experimental protocol for the Suzuki coupling of 2-chloro-N,N-dimethylisonicotinamide with various arylboronic acids. Due to the electronic properties of the pyridine ring and the presence of the nitrogen atom which can coordinate to the palladium catalyst, the coupling of 2-chloropyridines can be challenging and often requires carefully optimized reaction conditions.[3][5] This protocol is designed to serve as a robust starting point for researchers aiming to synthesize 2-aryl-N,N-dimethylisonicotinamides, which are valuable intermediates in the development of novel therapeutics.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.[3][6]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center.[3][6]
-
Reductive Elimination: The two organic ligands on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][6]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridine derivatives with arylboronic acids. This data, gathered from analogous systems, provides a reference for expected outcomes and a basis for optimization.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 2-Chloropyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | [3] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 92 | [3] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | 18 | 76 | [7][8] |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Acetonitrile/H₂O | 80 | 2 | ~90 | [9] |
| 5 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 0.17 | 60-70 | [10] |
Table 2: Substrate Scope for Suzuki Coupling of 2-Chloropyridines
| Entry | 2-Chloropyridine Derivative | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 | [3] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 94 | [3] |
| 3 | 2-Chloropyridine | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 88 | [3] |
| 4 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | High | [11] |
| 5 | 3-Chloro-2-fluoropyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 82 | [9] |
Experimental Protocols
This protocol describes a general and robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Acetonitrile/H₂O 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[12]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3][12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[12] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[7][12]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][12] The reaction is typically complete within 2-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[3][12]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-N,N-dimethylisonicotinamide.[3][12]
Microwave-Assisted Protocol (Alternative):
For accelerated reaction times, microwave irradiation can be employed.
-
Combine the reagents and solvent in a microwave-safe reaction vial as described above.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).[4][13]
-
After cooling, perform the work-up and purification steps as described in the conventional heating protocol.[4]
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2-Chloro-N,N-dimethylisonicotinamide in Heterocyclic Synthesis
Researchers, scientists, and drug development professionals often seek versatile building blocks for the synthesis of novel heterocyclic compounds. 2-Chloro-N,N-dimethylisonicotinamide presents itself as a potentially valuable synthon due to the presence of a reactive chlorine atom on the pyridine ring, which can be displaced through various cross-coupling and nucleophilic substitution reactions. However, a comprehensive review of publicly available scientific literature and patent databases did not yield specific, detailed examples of its application in the synthesis of complex heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or triazolopyridines.
While the core requirements of this request—detailed application notes, experimental protocols, quantitative data tables, and visualizations—cannot be fulfilled without concrete reaction examples, this document will outline the potential synthetic utility of this compound based on the known reactivity of similar 2-chloropyridine derivatives. The following sections will therefore be presented as a prospective guide for researchers interested in exploring the applications of this reagent.
Potential Synthetic Applications
The primary point of reactivity on this compound is the C2-chlorine atom. This position is susceptible to displacement by a variety of nucleophiles and can participate in several palladium-catalyzed cross-coupling reactions. These potential transformations could lead to the formation of a wide array of substituted pyridine derivatives, which can then be further elaborated into more complex fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the following reactions are of high theoretical interest:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters would lead to the formation of 2-aryl or 2-heteroaryl-N,N-dimethylisonicotinamides. These biaryl structures are common motifs in medicinal chemistry.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines would yield 2-amino-N,N-dimethylisonicotinamide derivatives. This is a direct route to introduce diverse amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes would produce 2-alkynyl-N,N-dimethylisonicotinamides, which are versatile intermediates for further cyclization reactions.
A general workflow for exploring these cross-coupling reactions is depicted below.
Caption: Potential cross-coupling pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group could activate the C2 position for nucleophilic aromatic substitution. This would allow for the introduction of various nucleophiles, such as:
-
Alkoxides and Phenoxides: To form 2-alkoxy or 2-aryloxy derivatives.
-
Thiolates: To generate 2-thioether compounds.
-
Amines: While palladium catalysis is often preferred, direct amination under forcing conditions might be possible.
Synthesis of Fused Heterocycles
The true potential of this compound in heterocyclic synthesis would be realized in the construction of fused ring systems. A hypothetical pathway to a pyrazolo[1,5-a]pyridine derivative could involve an initial reaction followed by an intramolecular cyclization.
Application Notes and Protocols for the Amination of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of 2-chloro-N,N-dimethylisonicotinamide, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary methods covered are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination, offering versatile approaches to C-N bond formation on the pyridine ring.
Introduction
The substitution of the chlorine atom in this compound with an amino group is a critical step in the elaboration of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the 2-position towards nucleophilic attack. This allows for several synthetic strategies to be employed, each with its own advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide outlines the theoretical basis and practical execution of the most common and effective amination methods.
Reaction Methods Overview
Two principal methods for the amination of this compound are presented:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by an amine. This can be performed with or without a catalyst, often requiring elevated temperatures. It is a straightforward and atom-economical method, particularly effective with strong nucleophiles.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its broad substrate scope and high functional group tolerance.[1] It is particularly useful for less reactive amines or when milder conditions are required.
Data Presentation: Comparison of Amination Methods
The following table summarizes typical reaction conditions and yields for the amination of 2-chloropyridine derivatives, providing a comparative overview of the methods discussed.
| Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| SNAr | None | Dimethylamine (aq.) | Water | 80-98 | 3-5 | 90-98 | Conditions from a closely related isomer; pH maintained at 8-10.[2] |
| SNAr | None | K₂CO₃ | DMF | Not specified | Not specified | 85 | General conditions for amination of a 2-chloronicotinamide derivative. |
| Buchwald-Hartwig | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux (approx. 110) | 6 | ~94 | General protocol for aryl chlorides; highly adaptable.[3] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aqueous Dimethylamine
This protocol is adapted from a procedure for the synthesis of the closely related isomer, 2-chloro-N,N-dimethylnicotinamide, and is expected to be highly effective for the target molecule.[2]
Materials:
-
This compound
-
Aqueous dimethylamine solution (e.g., 10-40% w/w)
-
Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add water to create a suspension (e.g., 5-20 mL per gram of starting material).[2]
-
With stirring, add the aqueous dimethylamine solution until the pH of the reaction mixture is between 8 and 10.[2]
-
Heat the reaction mixture to 80-98 °C and maintain stirring.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
During the reaction, periodically check the pH and add more dimethylamine solution as needed to maintain the pH in the 8-10 range.[2]
-
The reaction is typically complete within 3-5 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination
This is a general and robust protocol for the palladium-catalyzed amination of aryl chlorides and can be adapted for this compound with various primary and secondary amines.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)[3]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)[3]
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)[3]
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).[3]
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add this compound (1.0 eq) and the amine (1.5 eq) to the flask.[3]
-
Seal the flask and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Mandatory Visualizations
General Workflow for Amination of this compound
Caption: General workflow for the amination of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
2-Chloro-N,N-dimethylisonicotinamide: A Versatile Building Block for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylisonicotinamide is a substituted pyridine derivative that holds significant promise as a versatile building block in the design and synthesis of novel therapeutic agents. Its chemical structure, featuring a reactive chlorine atom at the 2-position of the pyridine ring and a dimethylcarboxamide group at the 4-position, provides a valuable scaffold for the development of a diverse range of compounds with potential applications in oncology, infectious diseases, and beyond. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the chlorine atom for nucleophilic substitution, making it an ideal starting point for introducing various functionalities and exploring structure-activity relationships (SAR). This document provides an overview of its synthesis and detailed protocols for its application in the discovery of kinase inhibitors and antifungal agents, based on methodologies applied to structurally similar compounds.
Synthesis of this compound
Table 1: Synthesis of 2-Chloro-N,N-dimethylnicotinamide (Analogous Compound)
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-3-trichloromethylpyridine | Dimethylamine | Water | 80-98 | 3-5 | 98.5 | [1] |
| 2-Chloronicotinic acid | Thionyl chloride, then Dimethylamine | - | - | - | 95 | [1] |
Application in Kinase Inhibitor Discovery
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often targeting the ATP-binding site of these enzymes. The this compound moiety can serve as a key building block for the synthesis of novel kinase inhibitors, particularly targeting kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Rationale for Targeting Kinases
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. VEGFR-2, for instance, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can therefore disrupt the tumor blood supply and inhibit its growth.
General Synthetic Strategy: Suzuki Coupling
A common and powerful method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This enables the introduction of diverse substituents at the 2-position, facilitating the exploration of the chemical space around the pyridine core to optimize binding to the target kinase.
Experimental Protocol: Synthesis of 2-Aryl-N,N-dimethylisonicotinamides via Suzuki Coupling
This protocol is adapted from established procedures for Suzuki coupling with similar chloropyridine substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Kinase Inhibitory Activity of Nicotinamide Derivatives Targeting VEGFR-2
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Nicotinamide Derivative 8 | VEGFR-2 | 77.02 | HCT-116 | [2] |
| Nicotinamide Derivative 6 | VEGFR-2 | 60.83 | HCT-116 | [3] |
| Sorafenib (Reference) | VEGFR-2 | 53.65 | HCT-116 | [2] |
Note: The data presented is for structurally related nicotinamide derivatives to illustrate the potential of this compound class as kinase inhibitors.
Diagram: Kinase Inhibition Experimental Workflow
References
Application Notes and Protocols: Laboratory Preparation of 2-Chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-chloro-N,N-dimethylisonicotinamide, a valuable building block in medicinal chemistry and drug discovery. The described two-step protocol involves the initial conversion of 2-chloroisonicotinic acid to its corresponding acyl chloride, 2-chloroisonicotinoyl chloride, followed by amidation with dimethylamine. This method is robust, high-yielding, and readily adaptable for standard laboratory settings. Detailed experimental procedures, safety precautions, and characterization data are provided to ensure reproducible results.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds. The presence of the chloro-substituent on the pyridine ring allows for further functionalization through nucleophilic substitution reactions, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid.
Chemical Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride
2-chloroisonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the acyl chloride intermediate.
Step 2: Synthesis of this compound
The in-situ generated 2-chloroisonicotinoyl chloride is then reacted with dimethylamine to yield the final product.
Experimental Protocols
Materials and Equipment
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 2-Chloroisonicotinic acid | C₆H₄ClNO₂ | 157.56 | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.0 M in THF | Commercially Available |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | Prepared in-house |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloroisonicotinic acid (5.0 g, 31.7 mmol).
-
Add anhydrous dichloromethane (40 mL) to the flask.
-
Slowly add thionyl chloride (3.5 mL, 47.6 mmol, 1.5 equiv) to the suspension at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solution of 2-chloroisonicotinoyl chloride is typically used directly in the next step without isolation.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is properly vented to a scrubbing system or a fume hood.
Step 2: Synthesis of this compound
Procedure:
-
In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, dissolve dimethylamine (2.0 M solution in THF, 23.8 mL, 47.6 mmol, 1.5 equiv) and triethylamine (6.6 mL, 47.6 mmol, 1.5 equiv) in anhydrous dichloromethane (50 mL).
-
Cool the dimethylamine solution to 0 °C using an ice bath.
-
Slowly add the solution of 2-chloroisonicotinoyl chloride (from Step 1) to the cooled dimethylamine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Work-up and Purification
-
Upon completion of the reaction, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Moles (mmol) | Equiv. | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2-Chloroisonicotinic acid | 31.7 | 1.0 | 2-Chloroisonicotinoyl chloride | 5.58 | - | - |
| 2 | 2-Chloroisonicotinoyl chloride | 31.7 | 1.0 | This compound | 5.85 | 5.15 | 88 |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Melting Point | 58-60 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (d, J=5.0 Hz, 1H), 7.40 (s, 1H), 7.28 (dd, J=5.0, 1.0 Hz, 1H), 3.15 (s, 3H), 3.05 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.5, 151.0, 149.5, 144.0, 122.0, 120.5, 39.5, 35.0 |
| Mass Spec (ESI) | m/z 185.04 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the two-step synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-chloro-N,N-dimethylisonicotinamide, an important intermediate in the pharmaceutical and agrochemical industries. The presented methodology is based on a high-yield, environmentally conscious process, designed to be scalable for industrial production.
Overview and Comparison of Synthesis Routes
Several methods for the synthesis of 2-chloro-N,N-dimethylnicotinamide have been reported, each with distinct advantages and disadvantages. A common traditional route involves the chlorination of 2-hydroxynicotinic acid derivatives, often employing reagents like thionyl chloride or phosphorus oxychloride. While effective, these methods can generate significant acidic waste and pose environmental challenges.
A more recent and advantageous approach, detailed in this note, utilizes the direct amidation of a 2-chloro-3-substituted pyridine derivative with dimethylamine. This method offers a simpler, more environmentally friendly process with a significantly high yield.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Environmental Considerations |
| Route 1 (Featured) | 2-chloro-3-trichloromethylpyridine | Dimethylamine, Water | Up to 98.5%[1] | Avoids harsh chlorinating agents, reduced acid waste.[1] |
| Traditional Route | 2-chloronicotinic acid | Thionyl chloride, Dimethylamine | ~95%[1] | Use of thionyl chloride leads to harsh production environment and acidic wastewater.[1] |
Experimental Protocol: High-Yield Synthesis via Direct Amidation
This protocol is adapted from a patented, high-yield, and environmentally friendly method.[1]
2.1. Materials and Reagents
-
2-chloro-3-trichloromethylpyridine
-
Dimethylamine solution (e.g., 20-30% in water)
-
Water
-
Reaction vessel with heating, stirring, and pH monitoring capabilities
-
Filtration apparatus
2.2. Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel, charge 2-chloro-3-trichloromethylpyridine and water.
-
pH Adjustment and Initial Reaction: Add dimethylamine solution to the mixture to adjust the pH to a range of 8-10.
-
Heating and Reaction Maintenance: Heat the reaction mixture to a temperature between 80-98°C with constant stirring. The reaction is typically carried out for 3-5 hours.
-
Continuous pH Control: Throughout the reaction period, continuously monitor the pH of the solution. Add dimethylamine solution as needed to maintain the pH within the 8-10 range.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to isolate the product. The filtrate can be analyzed to quantify the remaining starting material and calculate the yield.
2.3. Process Parameters from Exemplary Embodiments
The following table summarizes the reaction conditions from examples provided in the source patent.[1]
| Parameter | Example 1 | Example 2 |
| Starting Material (2-chloro-3-nitrapyrin) | 10.0g | 10.0g |
| Water | 200g | 50g |
| Dimethylamine Solution Concentration | 30% | 20% |
| Reaction Temperature | 85°C | 98°C |
| Reaction Time | 3 hours | 3 hours |
| Final pH | 9-10 | 9-10 |
| Total Dimethylamine Solution Used | 30g | 25g |
| Yield | 91.6% | 92.0% |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Environmental Considerations
-
Dimethylamine: This reagent is flammable and corrosive. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
pH Monitoring: Careful control of the pH is crucial for achieving high yields and minimizing side reactions.
-
Waste Disposal: The aqueous filtrate should be neutralized and disposed of in accordance with local regulations. The primary advantage of this method is the significant reduction in acidic waste compared to traditional chlorination methods.[1]
Conclusion
The described protocol for the scale-up synthesis of this compound offers a high-yield and environmentally preferable alternative to traditional methods. By utilizing a direct amidation approach in an aqueous medium, this process minimizes the use of hazardous reagents and the generation of toxic byproducts. The simplicity of the procedure and the high yields reported make it an attractive option for industrial-scale production.
References
Application Notes and Protocols for the Purification of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-chloro-N,N-dimethylisonicotinamide, a key intermediate in pharmaceutical synthesis. The following methods are described: recrystallization, column chromatography, and liquid-liquid extraction. Each protocol is accompanied by representative data and a visual workflow to guide researchers in obtaining high-purity material.
Overview of Purification Strategies
The choice of purification method for this compound depends on the impurity profile of the crude material and the desired final purity. Common impurities may include unreacted starting materials such as 2-chloroisonicotinic acid, residual coupling reagents, and side-products from the amidation reaction.
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Column Chromatography: A versatile method for separating the target compound from impurities with different polarities. It is particularly useful for complex mixtures or when a very high degree of purity is required.
-
Liquid-Liquid Extraction: This method is primarily used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture before further purification.
Quantitative Data Summary
The following table summarizes typical results that can be expected from each purification method. The data presented here is illustrative and may vary depending on the specific conditions and the nature of the crude material.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95.0 | 99.5 | 85 | Simple, cost-effective, scalable | Dependent on finding a suitable solvent, potential for product loss in mother liquor |
| Column Chromatography | 90.0 | >99.8 | 70 | High resolution, applicable to complex mixtures | Time-consuming, requires larger volumes of solvent, can be difficult to scale up |
| Liquid-Liquid Extraction | 85.0 | 92.0 | 95 | Removes bulk impurities, rapid | Lower resolution, may not remove closely related impurities |
Experimental Protocols
Recrystallization Protocol
This protocol describes the purification of this compound by single-solvent recrystallization. A mixture of ethyl acetate and hexanes is a common choice for pyridine carboxamides.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Slowly add hexanes to the hot solution until the first sign of persistent cloudiness (turbidity) is observed.
-
Reheat the mixture gently until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol details the purification of this compound using silica gel column chromatography. The eluent system is a gradient of ethyl acetate in hexanes.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the column by packing silica gel in hexanes to form a uniform stationary phase.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry sample-adsorbed silica to the top of the prepared column.
-
Begin elution with a non-polar solvent system (e.g., 10% EtOAc in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% EtOAc in hexanes) to elute the compounds from the column.
-
Collect fractions and monitor the separation using TLC with UV visualization.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Liquid-Liquid Extraction Protocol
This protocol describes a basic extractive workup to remove acidic and basic impurities from a crude reaction mixture containing this compound.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove any basic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution to remove any acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the partially purified product.
Visual Workflows
The following diagrams illustrate the logical flow of each purification protocol.
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying the target compound.
Caption: Liquid-liquid extraction workflow for initial purification.
Purity Analysis
The purity of this compound at each stage should be assessed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical reverse-phase HPLC method for related chloropyridine derivatives can be adapted for this purpose.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
These protocols and guidelines are intended to assist researchers in the successful purification of this compound. The specific conditions may require optimization based on the nature and scale of the sample. Always follow standard laboratory safety procedures when handling chemicals.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-chloro-N,N-dimethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-chloro-N,N-dimethylisonicotinamide. This versatile building block is a valuable substrate in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities at the 2-position of the pyridine ring. The protocols outlined below cover several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an attractive substrate for these transformations due to the presence of a reactive C-Cl bond activated by the electron-withdrawing nature of the pyridine ring and the carboxamide group. The N,N-dimethylamide functionality can also influence the electronic properties and solubility of the molecule and its derivatives.
These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, and Negishi couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle involving the formation of a palladium-amido complex.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Solvents: Use of dry, degassed solvents is crucial for the success of these reactions, as water can interfere with the catalytic cycle.
-
Ligand Selection: The choice of phosphine ligand is critical for achieving high yields and reaction rates, especially with less reactive aryl chlorides. Bulky, electron-rich ligands are often preferred.
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and nature should be chosen based on the specific coupling reaction and substrates.
Diagrams of Catalytic Cycles and Workflows
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium complex with a phosphine ligand in the presence of a base.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-N,N-dimethylisonicotinamide derivatives by coupling this compound with a variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is crucial for the successful coupling of less reactive chloropyridines.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the amine (1.2 equiv.) and degassed solvent (e.g., toluene) via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-N,N-dimethylisonicotinamide derivatives. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of 2-Chloropyridines
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 70-80 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 80 | 8 | 65-75 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 70-80 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene derivative. The reaction is catalyzed by a palladium complex in the presence of a base.
Data Presentation: Representative Conditions and Yields for Heck Reaction of 2-Chloropyridines
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 60-70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 130 | 24 | 55-65 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 18 | 50-60 |
Experimental Protocol: Heck Reaction
-
In a pressure tube, combine this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.5 equiv.) and the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
After stirring for the indicated time, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups.
Data Presentation: Representative Conditions and Yields for Stille Coupling of 2-Chloropyridines
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-furyl)₃ (8) | - | THF | 65 | 12 | 75-85 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 24 | 65-75 |
Experimental Protocol: Stille Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives.
-
Evacuate and backfill with argon.
-
Add the degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv.).
-
Heat the reaction mixture to 110 °C and stir until completion.
-
Cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite.
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Wash the filtrate with a saturated aqueous solution of potassium fluoride and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify by flash chromatography.
Negishi Coupling
The Negishi coupling provides a method for the formation of C-C bonds by reacting this compound with an organozinc reagent. This reaction often proceeds under mild conditions with high functional group tolerance.[2]
Data Presentation: Representative Conditions and Yields for Negishi Coupling of 2-Chloropyridines
| Entry | Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | THF | 60 | 12 | 80-90 |
| 2 | Ethylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 50 | 16 | 70-80 |
| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | DMA | 80 | 8 | 75-85 |
Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organolithium or Grignard reagent in THF at 0 °C, add a solution of zinc chloride (1.0 M in THF) dropwise. Stir the mixture for 30 minutes at room temperature.
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Coupling Reaction: To a separate Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill with argon.
-
Add a solution of this compound (1.0 equiv.) in THF.
-
Add the freshly prepared organozinc reagent (1.5 equiv.) to the reaction mixture.
-
Heat the reaction to 60 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylisonicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N,N-dimethylisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic pathways start from either 2-chloronicotinic acid or 2-chloro-3-trichloromethylpyridine. A traditional method involves the chlorination of 2-chloronicotinic acid with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the acyl chloride, which is then reacted with dimethylamine.[1][2] An alternative, more environmentally friendly approach utilizes the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous solution.[1]
Q2: What are the main challenges and environmental concerns associated with the traditional synthesis method?
A2: The traditional method using thionyl chloride or phosphorus oxychloride poses significant environmental and safety challenges.[1] These reagents are corrosive and react vigorously with water, producing large amounts of acidic wastewater and harmful gases.[1][3] The production environment can be hazardous, and the disposal of acidic waste requires careful management to prevent environmental pollution.[1]
Q3: Are there greener alternatives to the traditional synthesis?
A3: Yes, a method using 2-chloro-3-trichloromethylpyridine and dimethylamine in water is presented as a more environmentally friendly option.[1] This process avoids the use of harsh chlorinating agents like thionyl chloride, thereby reducing the formation of acidic waste.[1]
Q4: What are the typical yields for the synthesis of this compound?
A4: The reported yields can be quite high, depending on the chosen synthetic route. The traditional method using thionyl chloride can achieve yields of up to 95%.[1] The greener alternative starting from 2-chloro-3-trichloromethylpyridine has been reported to reach yields of up to 98.5%.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature and time based on literature procedures. For the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine, a temperature of 80-98°C for 3-5 hours is suggested.[1] - Ensure starting materials are pure and dry, especially when using moisture-sensitive reagents like thionyl chloride. - Review and optimize the purification protocol (e.g., extraction, crystallization, or chromatography). |
| Formation of Side Products/Impurities | - Reaction with residual water when using thionyl chloride or phosphorus oxychloride. - Over-chlorination or chlorination at incorrect positions on the pyridine ring.[3] - Incomplete conversion of intermediates. | - Conduct reactions under anhydrous conditions and use freshly distilled solvents when working with moisture-sensitive reagents. - Use of an organic base as an acid scavenger can help direct chlorination to the desired position.[3] - Carefully control reaction stoichiometry and temperature to minimize side reactions. - Analyze the reaction mixture by mass spectrometry or NMR to identify impurities and adjust the reaction conditions accordingly. |
| Difficulties in Product Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. - Product oiling out during crystallization. | - Ensure the reaction goes to completion to minimize unreacted starting materials. - Use appropriate extraction and washing steps to remove impurities. For instance, washing with a dilute base can remove acidic impurities. - If the product is an oil, consider purification by column chromatography or explore different solvent systems for crystallization. |
| Environmental/Safety Issues | - Use of hazardous reagents like thionyl chloride. - Generation of acidic wastewater. | - Whenever possible, opt for greener synthetic routes, such as the one starting from 2-chloro-3-trichloromethylpyridine.[1] - Neutralize acidic waste streams with a suitable base before disposal, following institutional safety and environmental protocols. - Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). |
Experimental Protocols
Method 1: Synthesis from 2-chloronicotinic acid (Traditional Method)
This protocol is based on the general description of the traditional synthesis route.
Step 1: Formation of 2-chloronicotinoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloronicotinic acid in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
Step 2: Amidation with Dimethylamine
-
Dissolve the crude 2-chloronicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (typically a 2M solution in THF or an aqueous solution) to the cooled acyl chloride solution while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Method 2: Synthesis from 2-chloro-3-trichloromethylpyridine (Greener Method)
This protocol is adapted from the patent describing this greener alternative.[1]
-
To a reaction flask, add 2-chloro-3-trichloromethylpyridine and water (a mass ratio of 1:5 to 1:20 is suggested).[1]
-
Add an aqueous solution of dimethylamine to adjust the pH of the reaction mixture to 8-10.[1]
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Heat the mixture to 80-98°C and stir for 3-5 hours.[1]
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During the reaction, continuously add the dimethylamine solution to maintain the pH between 8 and 10.[1]
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After the reaction is complete, cool the mixture to room temperature.
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The product can be isolated by filtration and further purified if necessary. The patent suggests that quantitative analysis of the filtrate can determine the yield.[1]
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Optimizing Reaction Yield of 2-chloro-N,N-dimethylisonicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chloro-N,N-dimethylisonicotinamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective synthetic strategy involves a two-step process:
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Synthesis of 2-chloroisonicotinic acid: This precursor can be synthesized from several starting materials, including 4-cyanopyridine, γ-picoline, or citrazinic acid.
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Amidation of 2-chloroisonicotinic acid: The carboxylic acid is then converted to the corresponding N,N-dimethylamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with dimethylamine.
Q2: What are the critical parameters to control for a high yield in the amidation step?
The key to a high-yield amidation is the efficient activation of the carboxylic acid and the subsequent reaction with dimethylamine while minimizing side reactions. Critical parameters include:
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Anhydrous Conditions: The presence of water can react with the activated carboxylic acid intermediate (e.g., the acyl chloride), leading to the regeneration of the starting carboxylic acid and reducing the yield.
-
Temperature Control: The reaction of thionyl chloride with the carboxylic acid and the subsequent amidation can be exothermic. Proper temperature control is crucial to prevent side reactions.
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Stoichiometry of Reagents: The molar ratios of the carboxylic acid, chlorinating agent, and dimethylamine should be carefully controlled to ensure complete conversion and avoid unwanted byproducts. An excess of dimethylamine is often used to drive the reaction to completion and to neutralize the HCl generated during the reaction.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (2-chloroisonicotinic acid) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of any side products.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Action |
| Inactive Thionyl Chloride | Thionyl chloride can decompose upon exposure to moisture. Use a fresh bottle or distill the thionyl chloride before use. Ensure the reagent is handled under anhydrous conditions. |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Formation of Acyl Chloride | The reaction between 2-chloroisonicotinic acid and thionyl chloride may require heating. Refluxing the mixture can help drive the reaction to completion. The progress of this step can be monitored by the cessation of HCl and SO₂ evolution. |
| Insufficient Amount of Dimethylamine | Use a molar excess of dimethylamine (typically 2-3 equivalents) to ensure complete reaction with the acyl chloride and to neutralize the generated HCl. |
| Low Reaction Temperature for Amidation | The reaction of the acyl chloride with dimethylamine is generally fast, but if the reaction is sluggish, it can be gently warmed. However, be cautious as excessive heat can lead to side reactions. |
| Formation of Ammonium Carboxylate Salt | If dimethylamine is added directly to 2-chloroisonicotinic acid without prior activation, a stable ammonium salt can form, which is unreactive towards amide formation under mild conditions. Ensure the carboxylic acid is activated first. |
Problem 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification Method | Troubleshooting and Purification |
| Unreacted 2-chloroisonicotinic acid | Can be detected by TLC or HPLC. It will have a different retention factor/time compared to the product. Can also be identified by its acidic nature. | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. The product can then be extracted into an organic solvent. |
| Hydrolysis Product (2-chloroisonicotinic acid) | Same as unreacted starting material. This can form if the acyl chloride intermediate reacts with water. | Follow the same purification procedure as for unreacted starting material. Ensure strictly anhydrous conditions in future reactions. |
| Side products from reaction with the pyridine ring | Can be detected by HPLC and characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Purification by column chromatography on silica gel is typically effective in separating these impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloroisonicotinoyl chloride from 2-chloroisonicotinic acid
Materials:
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2-chloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroisonicotinic acid in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
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Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
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After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound from 2-chloroisonicotinoyl chloride
Materials:
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Crude 2-chloroisonicotinoyl chloride
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Dimethylamine (as a solution in THF, ethanol, or as a gas)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Triethylamine (or another non-nucleophilic base)
Procedure:
-
Dissolve the crude 2-chloroisonicotinoyl chloride in anhydrous DCM under an inert atmosphere and cool the solution in an ice bath (0 °C).
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In a separate flask, prepare a solution of dimethylamine (2-3 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM.
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Slowly add the dimethylamine solution to the cooled acyl chloride solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC or HPLC to confirm the consumption of the acyl chloride.
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Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reagents | Moisture contamination of thionyl chloride or solvents. | Use freshly opened or distilled reagents and anhydrous solvents. | Improved conversion to acyl chloride, minimizing hydrolysis. |
| Reaction Conditions (Acyl Chloride Formation) | Incomplete reaction due to insufficient heating. | Ensure reaction goes to completion by refluxing for an adequate time. | Complete conversion of carboxylic acid to acyl chloride. |
| Reaction Conditions (Amidation) | Insufficient amine or base. | Use a 2-3 fold excess of dimethylamine. | Drives the reaction to completion and neutralizes HCl. |
| Work-up | Product loss during aqueous extraction. | Ensure proper phase separation and perform multiple extractions with the organic solvent. | Maximized recovery of the product. |
Visualizations
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N,N-dimethylisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound:
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Amidation of 2-chloronicotinic acid: This classic route involves the conversion of 2-chloronicotinic acid into a more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with dimethylamine.[1]
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Reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine: This method is reported to be a more environmentally friendly process that can achieve high yields. It involves the direct reaction of 2-chloro-3-trichloromethylpyridine with an aqueous solution of dimethylamine.[1]
Q2: What are the common byproducts observed in these syntheses?
A2: The byproducts largely depend on the chosen synthetic route and reaction conditions.
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From 2-chloronicotinic acid:
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2-chloronicotinic acid: Incomplete conversion to the acid chloride or hydrolysis of the acid chloride can result in the presence of the starting material.
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Over-reaction products: Under harsh conditions, side reactions with the pyridine ring or the dimethylamine can occur, though these are generally minor.
-
-
From 2-chloro-3-trichloromethylpyridine:
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Dichloro-nicotinic acid: At a pH below 7, the formation of a "dichloro-nicotinic acid" is reported. This is likely 2-chloroisonicotinic acid, formed by the hydrolysis of the trichloromethyl group.[1]
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Unidentified byproducts at high pH: At pH values above 10, an increase in the formation of various byproducts is observed. These may include products from the displacement of the 2-chloro group by dimethylamine or other complex degradation products.[1]
-
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques such as:
-
Crystallization: Recrystallization from a suitable solvent system can effectively remove many impurities.
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Chromatography: Column chromatography on silica gel is a common method for separating the desired product from closely related byproducts.
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Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
Troubleshooting Guides
Synthesis Route 1: Amidation of 2-chloronicotinic acid
Issue 1: Low yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the acid chloride. | - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. - Increase the reaction time or temperature for the acid chloride formation step. |
| Hydrolysis of the acid chloride. | - Perform the reaction under anhydrous conditions. Use dry solvents and glassware. - Add the dimethylamine solution slowly to the acid chloride solution at a low temperature to control the exotherm. |
| Incomplete reaction with dimethylamine. | - Use a molar excess of dimethylamine. - Ensure efficient mixing. - Increase the reaction time or temperature for the amidation step. |
Issue 2: Presence of 2-chloronicotinic acid in the final product
| Potential Cause | Troubleshooting Step |
| Incomplete conversion to the acid chloride. | - See "Incomplete formation of the acid chloride" above. |
| Hydrolysis of the intermediate acid chloride back to the carboxylic acid. | - See "Hydrolysis of the acid chloride" above. |
Synthesis Route 2: From 2-chloro-3-trichloromethylpyridine
Issue 1: Formation of "dichloro-nicotinic acid" byproduct
| Potential Cause | Troubleshooting Step |
| Reaction pH is too low (pH < 7).[1] | - Carefully monitor and control the pH of the reaction mixture. - Maintain the pH in the recommended range of 8-10 by the controlled addition of dimethylamine solution.[1] |
| Hydrolysis of the trichloromethyl group. | - While pH control is the primary factor, minimizing reaction time once the starting material is consumed may help reduce hydrolysis. |
Issue 2: Formation of multiple byproducts at high pH
| Potential Cause | Troubleshooting Step |
| Reaction pH is too high (pH > 10).[1] | - Avoid over-addition of the dimethylamine solution. - Implement a pH stat or perform careful, slow additions with continuous pH monitoring to maintain the optimal pH range of 8-10.[1] |
| Side reactions of dimethylamine with the product or intermediates. | - Lowering the reaction temperature, if feasible without significantly impacting the reaction rate, may reduce the rate of side reactions. |
Experimental Protocols
Synthesis of this compound from 2-chloro-3-trichloromethylpyridine [1]
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To a reaction vessel, add 10.0g of 2-chloro-3-trichloromethylpyridine and 100g of water.
-
With stirring, add a 10% aqueous solution of dimethylamine to adjust the pH of the reaction mixture to 8-9.
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Heat the mixture to 90°C and maintain this temperature with stirring for 4 hours.
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During the reaction, continuously add the 10% dimethylamine solution to maintain the pH between 8 and 9. A total of approximately 22g of the dimethylamine solution will be required.
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After 4 hours, cool the reaction mixture to room temperature.
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Filter the reaction mixture. The filtrate contains the desired product.
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The product can be isolated and purified using standard techniques such as extraction and crystallization.
Quantitative Data
Table 1: Effect of pH on the Yield of this compound (from 2-chloro-3-trichloromethylpyridine) [1]
| pH Range | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 8-9 | 90 | 4 | 98.5 | Optimal conditions. |
| 9-10 | 85 | 3 | 91.6 | Higher pH, slightly lower yield. |
| < 7 | - | - | - | Formation of "dichloro-nicotinic acid" is favored. |
| > 10 | - | - | - | Increased formation of byproducts. |
Visualizations
Caption: Synthesis of this compound from 2-chloronicotinic acid.
Caption: Synthesis from 2-chloro-3-trichloromethylpyridine and pH-dependent byproducts.
References
Technical Support Center: Suzuki Coupling of 2-chloro-N,N-dimethylisonicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-chloro-N,N-dimethylisonicotinamide in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions are homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the this compound substrate. Additionally, hydrolysis of the N,N-dimethylamide functionality is a potential side reaction under basic conditions.
Q2: My reaction is showing low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors. The 2-chloropyridine core of the substrate is less reactive than its bromo or iodo counterparts, which can lead to incomplete conversion.[1] Catalyst deactivation, often due to the coordinating effect of the pyridine nitrogen, can also hinder the reaction. Furthermore, the prevalence of side reactions such as homocoupling and protodeboronation directly consumes the coupling partners, reducing the yield of the desired product.[1]
Q3: How can I minimize the formation of the homocoupled biaryl byproduct from my boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1] To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) can also reduce homocoupling.[1]
Q4: What conditions favor the dehalogenation of this compound?
A4: Dehalogenation, the replacement of the chlorine atom with hydrogen, can occur under certain palladium-catalyzed conditions. The exact mechanism can be complex, but factors such as the choice of ligand, base, and solvent can influence its occurrence. In some cases, impurities in the reaction mixture can also contribute to dehalogenation.
Q5: Is the N,N-dimethylamide group stable under typical Suzuki coupling conditions?
A5: While amides are generally stable, they can undergo hydrolysis under basic conditions, especially at elevated temperatures. The bases commonly used in Suzuki couplings, such as potassium carbonate or potassium phosphate, in the presence of water, can potentially lead to the hydrolysis of the N,N-dimethylamide to the corresponding carboxylic acid. This is a potential side reaction to consider, especially during prolonged reaction times or at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | 1. Low Reactivity of 2-chloropyridine: The C-Cl bond is stronger than C-Br or C-I, making oxidative addition more difficult.[1] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] 3. Insufficiently Active Catalyst System: The chosen palladium source and ligand may not be effective for this substrate. | 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for oxidative addition. 2. Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote oxidative addition and stabilize the catalyst.[1] 3. Switch to a Different Palladium Pre-catalyst: Consider using a more active pre-catalyst. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1] 2. Use of a Pd(II) Pre-catalyst: Pd(II) sources can directly mediate homocoupling before being reduced to the active Pd(0) state.[1] | 1. Thoroughly Degas Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. 3. Use a Pd(0) Catalyst Source: For example, Pd(PPh₃)₄. |
| Formation of Dehalogenated Byproduct | 1. Presence of Protic Impurities: Water or other protic species can be a source of hydrogen. 2. Specific Ligand/Base Combination: Certain conditions can favor the reductive dehalogenation pathway. | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are dry. 2. Screen Different Bases and Ligands: The choice of base and ligand can significantly influence the reaction pathway. |
| Suspected Hydrolysis of the Amide Group | 1. Harsh Basic Conditions: Strong bases and high temperatures can promote amide hydrolysis. 2. Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of hydrolysis. | 1. Use a Milder Base: Consider using a weaker base like potassium fluoride (KF) if compatible with the reaction.[2] 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize hydrolysis. 3. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. |
| Formation of Protodeboronated Byproduct | 1. Presence of Water: Aqueous basic conditions can lead to the hydrolysis of the C-B bond. 2. Instability of the Boronic Acid: Some boronic acids are inherently more prone to protodeboronation. | 1. Use Anhydrous Conditions: If the reaction allows, use anhydrous solvents and bases. 2. Use Boronic Esters or Trifluoroborates: These derivatives are often more stable towards protodeboronation. |
Quantitative Data on Side Products
The following table summarizes the yields of the desired product and major side products in the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid under specific conditions. This data, adapted from a study by Çetinkaya et al., provides a reference for the expected distribution of products with a similar substrate.
| Catalyst System | Base | Solvent | Temp (°C) | Time (min) | 2-phenylpyridine Yield (%) | Biphenyl Yield (%) | 2,2'-bipyridine Yield (%) | Pyridine Yield (%) |
| Pd(OAc)₂ / Ligand I | K₂CO₃ | DMF/H₂O | 120 | 10 | 45.3 | 2.1 | 1.3 | 2.3 |
| Pd(OAc)₂ / Ligand II | K₂CO₃ | DMF/H₂O | 120 | 10 | 55.7 | 1.9 | 1.1 | 1.9 |
Data adapted from Çetinkaya, B., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules 2012, 17, 8783-8804.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and should be optimized for specific substrates and reaction scales.
Materials:
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This compound
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Ligand (if using a separate ligand, e.g., SPhos, 4-10 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
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Degassed water (if using aqueous conditions)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.
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Solvent Addition: Add the anhydrous solvent via syringe. If using aqueous conditions, add the degassed water.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in the Suzuki coupling of this compound.
References
Technical Support Center: Purity Enhancement of 2-chloro-N,N-dimethylisonicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 2-chloro-N,N-dimethylisonicotinamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Acidic Impurities
Question: My final product of this compound is acidic and shows extra peaks in the HPLC analysis. What are the likely acidic impurities and how can I remove them?
Answer: Acidic impurities are common in the synthesis of this compound, often arising from the hydrolysis of starting materials or the product itself.
Potential Acidic Impurities:
-
2-chloronicotinic acid: This can form from the hydrolysis of the intermediate 2-chloronicotinoyl chloride, especially if moisture is present during the reaction or work-up.
-
Dichloro-nicotinic acid: This impurity can be generated if the pH of the reaction mixture drops below 7 during the synthesis from 2-chloro-3-trichloromethylpyridine.[1]
Troubleshooting Workflow for Acidic Impurities:
References
troubleshooting failed reactions with 2-chloro-N,N-dimethylisonicotinamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-chloro-N,N-dimethylisonicotinamide in common palladium-catalyzed cross-coupling reactions. The guides and FAQs are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is frequently used as an electrophile in palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation. The chloro-substituent on the electron-deficient pyridine ring makes it a suitable substrate for these transformations.
Q2: Why is my reaction with this compound failing or giving low yields?
A2: Reactions with 2-chloropyridine derivatives like this compound can be challenging. Common reasons for failure or low yields include:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds, often making the oxidative addition step in the catalytic cycle the rate-limiting step.[1][2]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be specifically optimized for chloropyridine substrates.[1][2]
-
Presence of Oxygen or Moisture: The active Pd(0) catalyst is sensitive to air and moisture, which can lead to catalyst deactivation and promotion of side reactions.[1][2]
Q3: What are the common side reactions observed when using this compound in cross-coupling reactions?
A3: In Suzuki-Miyaura couplings, common side reactions include protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid.[2][3] For Buchwald-Hartwig aminations, a common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues when using this compound in Suzuki-Miyaura coupling reactions.
Problem: Low to No Product Formation
Possible Causes and Solutions:
-
Inactive Catalyst System: 2-chloropyridines require highly active catalyst systems.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands. If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species.[3]
-
-
Insufficient Reaction Temperature: Higher temperatures are often needed to overcome the activation energy for the C-Cl bond oxidative addition.
-
Recommendation: Increase the reaction temperature to the 80-120 °C range. Microwave irradiation can also be effective in accelerating the reaction.[2]
-
-
Ineffective Base: The base is crucial for the transmetalation step.
-
Improperly Degassed System: Oxygen can deactivate the catalyst and lead to side reactions.
-
Recommendation: Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Quantitative Data: Suzuki Coupling Condition Screening
The following table summarizes hypothetical results from a screen of reaction conditions for the Suzuki coupling of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 88 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | 65 |
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide addresses common issues when using this compound in Buchwald-Hartwig amination reactions.
Problem: Low to No Product Formation
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The oxidative addition of the C-Cl bond is often the rate-limiting step and requires a suitable catalyst system.
-
Recommendation: Use bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or DavePhos. Pre-catalysts like G3 or G4 palladacycles can provide more consistent results than Pd(OAc)₂.[1]
-
-
Reaction Temperature: Elevated temperatures are typically necessary.
-
Recommendation: Maintain a reaction temperature in the range of 80-110 °C.[1]
-
-
Base Selection: A strong, non-nucleophilic base is generally required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is often the most effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require a more active catalyst system and higher temperatures.[1]
-
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use dry, degassed solvents.[1]
-
Problem: Significant Hydrodehalogenation Side Product
Possible Causes and Solutions:
-
Slow Reductive Elimination: If the desired C-N bond formation is slow, competing pathways like hydrodehalogenation can occur.
-
Recommendation: Optimize the ligand to accelerate reductive elimination. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired reaction.[1]
-
-
Presence of Water: Trace water can be a proton source for hydrodehalogenation.
-
Recommendation: Ensure all reagents and solvents are scrupulously dried.[1]
-
Logical Relationship for Buchwald-Hartwig Troubleshooting
Caption: Key relationships in troubleshooting Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the starting material) via syringe.[4]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and should be optimized for specific amine coupling partners.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.
-
Addition of Reagents: To the same vessel, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the starting material) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
managing reaction temperature for 2-chloro-N,N-dimethylisonicotinamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N,N-dimethylisonicotinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on managing reaction temperature.
Question: My reaction yield is low. What are the potential temperature-related causes?
Answer:
Low yield in the synthesis of this compound can be attributed to several temperature-related factors, depending on the synthetic route employed.
-
Incomplete Reaction: If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion of starting materials to the desired product. For instance, in the synthesis from 2-chloro-3-nitropyridine and dimethylamine, temperatures below 80°C can negatively impact the reaction speed.[1]
-
Side Reactions: Conversely, excessively high temperatures can promote the formation of unwanted byproducts, thus reducing the yield of the target molecule.
-
Starting Material Degradation or Loss: Some starting materials or intermediates can be sensitive to high temperatures. For example, in one synthetic approach, it is noted that if the reaction temperature is too high, the raw material 2-chloro-3-nitropyridine can be lost due to distillation.[1]
To troubleshoot, it is crucial to monitor the reaction temperature closely and maintain it within the optimal range for your specific protocol.
Question: I am observing the formation of significant impurities. How can I control this by adjusting the temperature?
Answer:
The formation of impurities is often linked to improper temperature control, which can activate alternative reaction pathways.
-
Step-wise Temperature Increase: For multi-step syntheses, particularly those involving energetic reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), a gradual, staged increase in temperature is often necessary. A rapid temperature increase can lead to a loss of selectivity and the formation of multiple chlorinated byproducts. A patented procedure for a related synthesis highlights a segmented heating process: holding the reaction at 30-40°C, then increasing to 50-60°C, and finally to 70-80°C to ensure a controlled reaction.[2]
-
Exothermic Reactions: The addition of chlorinating agents is often exothermic.[3] Failure to adequately cool the reaction vessel during this addition can lead to a rapid temperature spike, resulting in side reactions. It is recommended to perform such additions at low temperatures, for instance between -10°C and 10°C.[2][4]
Careful control over the rate of addition of reagents and efficient heat dissipation are key to minimizing impurity formation.
Frequently Asked Questions (FAQs)
What is the optimal temperature range for the synthesis of this compound?
The optimal temperature is highly dependent on the chosen synthetic pathway. Below is a summary of temperature conditions from various reported methods for the synthesis of the target compound or its immediate precursors.
I am using a method involving the chlorination of a nicotinic acid derivative. What are the critical temperature control points?
Chlorination reactions are typically highly reactive and require stringent temperature control.
-
Initial Addition of Chlorinating Agent: This step is often exothermic. It is critical to maintain a low temperature (e.g., -10°C to 10°C) during the addition of the chlorinating agent (e.g., POCl₃, SOCl₂) to prevent runaway reactions and the formation of impurities.[2][4]
-
Reflux/Heating: After the initial addition, the reaction mixture is typically heated to ensure the reaction goes to completion. This heating is often done in stages to maintain control. For example, a gradual increase to 35°C, then 55°C, and finally refluxing at a higher temperature is a common strategy.[2][4]
How does reaction time relate to temperature in this synthesis?
Reaction time and temperature are inversely related. Higher temperatures generally lead to shorter reaction times. However, as detailed in the troubleshooting section, increasing the temperature to reduce reaction time can negatively impact yield and purity. The optimal balance must be determined experimentally for your specific conditions. For the reaction of 2-chloro-3-nitropyridine with dimethylamine, reaction times of 3 to 5 hours are suggested at temperatures of 80-98°C.[1]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-chloro-N,N-dimethylnicotinamide and Precursors
| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloro-3-nitropyridine, Dimethylamine | Water | Water | 80-98 | 3-5 | 90.3-98.5 |
| 2-chloronicotinic acid | Oxalyl chloride, Methanol, Triethylamine | Dichloromethane | 40 | - | 97 (for methyl ester) |
| Nicotinic acid N-oxide | POCl₃, Triethylamine | - | 50 (initial), then 100 | 4 | 65-70 |
| Nicotinamide N-oxide | POCl₃, Pyridine | Chloroform | -5 to 5, then 35, 55, 65 | Staged heating | 89.5 (for 2-chloro-3-cyanopyridine) |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-nitropyridine [1]
-
To a reaction vessel, add 10.0g of 2-chloro-3-nitropyridine and 100g of water.
-
Add a 10% aqueous solution of dimethylamine to adjust the pH of the reaction mixture to 8-9.
-
Heat the mixture to 90°C and maintain stirring for 4 hours.
-
Continuously monitor the pH during the reaction and add the dimethylamine solution as needed to maintain a pH of 8-9.
-
After 4 hours, cool the reaction mixture to room temperature.
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Filter the solution to remove any solid byproducts.
-
The filtrate contains the desired product, 2-chloro-N,N-dimethylnicotinamide.
Protocol 2: Synthesis of 2-chloronicotinic acid from Nicotinic acid N-oxide [3]
-
Suspend 70g of nicotinic acid-N-oxide in 300 ml of POCl₃.
-
Add 50g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to about 50°C, dissolving the starting material.
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Heat the solution in a water bath at 100°C for 4 hours.
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Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully pour the residue into water, ensuring the temperature remains below 40°C.
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Adjust the pH to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.
-
Collect the product by filtration.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-N,N-dimethylisonicotinamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N,N-dimethylisonicotinamide. The following sections address common issues, with a focus on the critical role of pH in optimizing reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of this compound?
Based on established protocols, the optimal pH for this synthesis is in the alkaline range, specifically between 8 and 10.[1] Maintaining the pH within this window is crucial for achieving high yields.
Q2: Why is maintaining an alkaline pH important for this reaction?
An alkaline pH is necessary to ensure that the dimethylamine is in its deprotonated, nucleophilic form. This allows it to effectively attack the carbonyl group of the 2-chloronicotinoyl chloride intermediate (or a related precursor), leading to the formation of the desired amide product. At acidic or neutral pH, the amine would be protonated, rendering it non-nucleophilic and thus unreactive.
Q3: What are the consequences of the pH being too low or too high?
-
Low pH (below 8): If the pH is too low, the dimethylamine will be protonated to a significant extent, reducing its nucleophilicity and drastically slowing down the reaction rate, leading to poor yields.
-
High pH (above 10): While a basic environment is necessary, an excessively high pH may promote side reactions, such as the hydrolysis of the starting material or the product, which can decrease the overall yield and purity.
Q4: How can I effectively monitor and control the pH during the reaction?
Consistent pH monitoring and adjustment are key. During the reaction, it is recommended to constantly add the dimethylamine solution to maintain the pH of the reaction solution between 8 and 10.[1] This can be achieved through the use of a calibrated pH meter and the careful, dropwise addition of a suitable base to neutralize any acid generated during the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incorrect pH: The reaction mixture is not within the optimal pH range of 8-10.[1] | 1. Calibrate your pH meter before starting the experiment. 2. Continuously monitor the pH of the reaction mixture. 3. Make small, incremental additions of your base to adjust the pH, avoiding overshooting the target range. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure the reaction is carried out for the recommended duration (e.g., 3-5 hours).[1] 2. Verify that the reaction temperature is maintained within the optimal range (e.g., 80-98 °C).[1] | |
| Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction. | 1. Use reagents from a reputable supplier. 2. If possible, purify the starting materials before use. | |
| Formation of Impurities | pH Out of Range: Sub-optimal pH can lead to the formation of byproducts. | 1. Strictly maintain the pH between 8 and 10 to minimize side reactions.[1] |
| Excessive Temperature: High temperatures can sometimes promote the formation of degradation products. | 1. Ensure accurate temperature control throughout the reaction. | |
| Reaction Fails to Proceed | Protonated Amine: The pH is too low, rendering the dimethylamine non-nucleophilic. | 1. Check and adjust the pH to the 8-10 range.[1] |
| Inactive Starting Material: The starting material may have degraded. | 1. Verify the integrity of your starting materials. |
Data on pH and Yield
The following table summarizes the impact of pH on the yield of this compound synthesis as reported in the literature.
| pH Range | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 9-10 | 85 | 3 | 91.6 | [1] |
| 9-10 | 98 | 3 | 92.0 | [1] |
| 8-9 | 90 | 4 | 98.5 | [1] |
Experimental Protocol
This protocol is based on a reported synthesis of 2-chloro-N,N-dimethylnicotinamide.[1]
Materials:
-
2-chloro-3-trichloromethylpyridine
-
Dimethylamine solution (e.g., 10-40% in water)
-
Water
-
Reaction vessel with stirring and heating capabilities
-
pH meter
Procedure:
-
Charge the reaction vessel with 2-chloro-3-trichloromethylpyridine and water (a common mass ratio is 1:5 to 1:20).[1]
-
Begin stirring the mixture.
-
Slowly add the dimethylamine solution to the vessel, monitoring the pH.
-
Adjust the addition rate of the dimethylamine solution to bring and maintain the pH of the reaction mixture to a range of 8-10.[1]
-
Heat the reaction mixture to a temperature between 80-98 °C.[1]
-
Maintain the reaction at this temperature with continuous stirring for 3-5 hours.[1]
-
Throughout the reaction, constantly add dimethylamine solution as needed to keep the pH within the 8-10 range.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture. The product can be isolated from the filtrate.
Logical Workflow for pH Optimization
Caption: Workflow for pH control in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Chloronicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of dichloro-nicotinic acid byproducts during the synthesis of 2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common dichloro-nicotinic acid byproduct formed during the synthesis of 2-chloronicotinic acid?
A1: In the chlorination of nicotinic acid derivatives to produce 2-chloronicotinic acid, the most probable dichloro-byproduct is 2,6-dichloronicotinic acid. This occurs when the chlorinating agent reacts further with the desired mono-chlorinated product.
Q2: Which synthetic routes are most prone to the formation of this byproduct?
A2: The formation of 2,6-dichloronicotinic acid is a potential issue in syntheses that employ potent chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), especially when starting from nicotinic acid N-oxide or 2-hydroxynicotinic acid.[1][2] High reaction temperatures and prolonged reaction times can increase the likelihood of over-chlorination.
Q3: How can I detect the presence of the dichloro-nicotinic acid byproduct in my reaction mixture?
A3: The presence of 2,6-dichloronicotinic acid can be detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the desired product and its byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) can also be used to identify the dichloro-species.
Q4: What is the general mechanism that leads to the formation of the dichloro-byproduct?
A4: When using a chlorinating agent like POCl₃ with nicotinic acid N-oxide, the N-oxide is activated, which facilitates nucleophilic attack by a chloride ion, primarily at the 2-position. However, if the reaction conditions are too harsh (e.g., high temperature, excess chlorinating agent), the initially formed 2-chloronicotinic acid can undergo a second chlorination, typically at the 6-position, to yield 2,6-dichloronicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, leading to the formation of the dichloro-nicotinic acid byproduct.
Problem 1: Significant amount of dichloro-nicotinic acid detected in the final product.
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | Lower the reaction temperature. The rate of the second chlorination is often more sensitive to temperature than the first. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Excess Chlorinating Agent | Use a stoichiometric amount of the chlorinating agent (e.g., POCl₃). A slight excess may be necessary, but large excesses should be avoided. |
| Inefficient Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized overheating. |
Problem 2: Difficulty in separating the dichloro-byproduct from the desired 2-chloronicotinic acid.
| Possible Cause | Suggested Solution |
| Similar Polarity of the Compounds | Optimize the mobile phase in your column chromatography for better separation. Recrystallization from a suitable solvent system, such as a methanol-water mixture, can also be effective for purification.[4] |
| Co-precipitation | During workup, carefully control the pH during the precipitation of the product to potentially achieve fractional precipitation. |
Data on Reaction Parameter Effects
The following tables summarize the hypothetical effect of key reaction parameters on the selectivity of the chlorination of nicotinic acid N-oxide. This data is illustrative and based on general principles of chemical kinetics and selectivity. Actual results may vary.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | 2-chloronicotinic acid (%) | 2,6-dichloronicotinic acid (%) |
| 80 | 95 | 5 |
| 100 | 85 | 15 |
| 120 | 70 | 30 |
Table 2: Effect of Molar Ratio of POCl₃ to Substrate on Product Distribution
| Molar Ratio (POCl₃:Substrate) | 2-chloronicotinic acid (%) | 2,6-dichloronicotinic acid (%) |
| 1.1 : 1 | 92 | 8 |
| 1.5 : 1 | 82 | 18 |
| 2.0 : 1 | 65 | 35 |
Table 3: Effect of Reaction Time on Product Distribution
| Reaction Time (hours) | 2-chloronicotinic acid (%) | 2,6-dichloronicotinic acid (%) |
| 2 | 90 | 10 |
| 4 | 80 | 20 |
| 8 | 60 | 40 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid with Minimized Byproduct Formation
This protocol is adapted from established procedures and optimized to enhance selectivity.[5][6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend nicotinic acid N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃, 1.1 equivalents).
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Addition of Amine: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Isolation: Adjust the pH of the aqueous solution to 2-3 with a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloronicotinic acid.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Quantification: Use certified reference standards of 2-chloronicotinic acid and 2,6-dichloronicotinic acid to create a calibration curve for accurate quantification.
Visualizations
Caption: Reaction pathway for the formation of 2-chloronicotinic acid and the 2,6-dichloro byproduct.
Caption: Troubleshooting workflow for minimizing dichloro-nicotinic acid byproduct formation.
References
- 1. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Reactivity in Cross-Coupling: A Comparative Analysis of 2-chloro- vs. 2-bromo-N,N-dimethylisonicotinamide
For researchers and professionals in drug development and medicinal chemistry, the choice of starting materials for the synthesis of complex molecules is critical. Halogenated pyridines are key building blocks, and understanding their relative reactivity in widely-used cross-coupling reactions is paramount for efficient route development. This guide provides an objective comparison of the reactivity of 2-chloro-N,N-dimethylisonicotinamide and 2-bromo-N,N-dimethylisonicotinamide in common palladium-catalyzed cross-coupling reactions.
The fundamental principle governing the reactivity of these two compounds lies in the inherent differences between the carbon-chlorine and carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this crucial step. Consequently, 2-bromo-N,N-dimethylisonicotinamide is generally more reactive than its chloro-analogue. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
However, the presence of the N,N-dimethylaminocarbonyl group at the 4-position and the pyridine nitrogen atom can influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst. The following sections provide a detailed comparison of the expected reactivity in key cross-coupling reactions, supported by illustrative experimental data for analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this reaction, the higher reactivity of the C-Br bond is pronounced.
| Parameter | 2-bromo-N,N-dimethylisonicotinamide | This compound |
| Typical Catalyst System | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos or PEPPSI™-IPr |
| Catalyst Loading | 2-5 mol% | 3-5 mol% (often higher) |
| Ligand | Standard phosphine ligands (e.g., PPh₃, SPhos) | Bulky, electron-rich phosphine or NHC ligands |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C (or higher) |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Note: Data is illustrative and based on typical conditions for similar 2-halopyridine substrates. Specific yields and conditions will vary depending on the coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is a general procedure adaptable for 2-bromo-N,N-dimethylisonicotinamide.
-
To a dry Schlenk flask, add the 2-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2-bromopyridines is generally more facile than that of the corresponding chlorides. The choice of ligand is crucial, especially for the less reactive chloro-substrate.
| Parameter | 2-bromo-N,N-dimethylisonicotinamide | This compound |
| Typical Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Ligand | BINAP, Xantphos | Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) |
| Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 6-18 hours | 12-24 hours |
| Typical Yield | Good to excellent | Moderate to good |
Note: Data is illustrative and based on typical conditions for similar 2-halopyridine substrates. Specific yields and conditions will vary depending on the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative
This protocol outlines a general procedure for the amination of a challenging 2-chloropyridine substrate, adaptable for this compound.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Seal the tube and heat the mixture to 110°C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Sonogashira and Heck Couplings
The reactivity trend of Br > Cl also holds for Sonogashira and Heck couplings.
-
Sonogashira Coupling: The coupling of terminal alkynes with 2-bromo-N,N-dimethylisonicotinamide can often be achieved under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base). The chloro-analogue may require higher temperatures, higher catalyst loadings, or the use of more specialized catalyst systems to achieve comparable yields.
-
Heck Reaction: The reaction of 2-bromo-N,N-dimethylisonicotinamide with alkenes is expected to proceed more readily than with the chloro-derivative. For the latter, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.
Logical Relationship of Reactivity
The difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds, which directly impacts the initial, often rate-limiting, oxidative addition step in the catalytic cycle.
Conclusion
A Comparative Guide to 2-Chloropyridines and 2-Bromopyridines in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a detailed comparison of two common substrates, 2-chloropyridines and 2-bromopyridines, in the context of Suzuki reactions. Understanding the nuances of their reactivity and the specific conditions required for successful coupling is critical for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
Reactivity and Catalyst Selection: A Tale of Two Halides
The fundamental difference between 2-chloropyridines and 2-bromopyridines in Suzuki couplings lies in their reactivity. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, the crucial first step in the catalytic cycle. Consequently, 2-chloropyridines are significantly less reactive than their 2-bromo counterparts.[1] This disparity necessitates the use of more sophisticated and highly active catalyst systems for 2-chloropyridines.
For 2-bromopyridines, standard palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with conventional phosphine ligands (e.g., PPh₃) are often effective.[2][3] In contrast, the successful coupling of 2-chloropyridines typically requires bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1] These specialized ligands enhance the electron density on the palladium center, facilitating the challenging oxidative addition of the C-Cl bond and preventing catalyst deactivation.[1]
Comparative Performance Data
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-chloropyridines and 2-bromopyridines with various boronic acids. It is important to note that direct comparisons can be challenging as optimal conditions vary significantly between the two substrates.
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [1] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 80 | 12 | 80 (C4-selective) | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.25 | 70 | [6] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 81 | [7] |
| 2-Bromopyridine | Arylboronic acids | Pd/C / PPh₃ | K₂CO₃ | DME | 80 | 9 | Good | [2] |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloropyridine
This generalized procedure is a starting point and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling of 2-Bromopyridine
This protocol is suitable for many common 2-bromopyridine substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, dissolve the 2-bromopyridine, arylboronic acid, and potassium carbonate in the degassed solvent mixture.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 2-Chloro-N,N-dimethylisonicotinamide and Other Nicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2-chloro-N,N-dimethylisonicotinamide against other nicotinamide derivatives. The information is supported by experimental data and detailed protocols to assist researchers in selecting the optimal building blocks for their synthetic endeavors.
Executive Summary
This compound is a versatile building block in organic synthesis, primarily utilized for its reactivity in cross-coupling and nucleophilic substitution reactions. The chlorine atom at the 2-position of the pyridine ring is activated towards displacement, facilitating the introduction of a wide range of functionalities. Compared to other nicotinamide derivatives, its utility is influenced by the electronic nature of the amide and the position of the chloro-substituent. This guide will delve into these aspects, providing a comparative analysis of its performance in key synthetic transformations.
Reactivity and Synthetic Applications
The primary modes of reaction for this compound and its analogs are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions. Consequently, the chlorine atom in this compound is readily displaced by various nucleophiles.
Comparison with Other Nicotinamide Derivatives:
-
2-Fluoronicotinamide Derivatives: Generally, 2-fluoropyridines are more reactive towards SNAr than their 2-chloro counterparts. This is due to the higher electronegativity of fluorine, which makes the C2 position more electrophilic and better stabilizes the negatively charged Meisenheimer intermediate.
-
Nicotinoyl Chloride vs. Nicotinamides: 2-Chloronicotinoyl chloride is significantly more reactive than 2-chloro-N,N-dimethylnicotinamide. The carbonyl chloride is a much better leaving group and a stronger electrophile. However, the amide offers greater stability and is often preferred for transformations on other parts of the molecule before the final coupling or substitution step.
-
Effect of Amide Substitution: The N,N-dimethylamide group is an electron-donating group by resonance, which can slightly decrease the reactivity of the 2-chloro position towards nucleophilic attack compared to an unsubstituted amide or an ester. However, it offers the advantage of generally being more stable to hydrolysis.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Derivative | Relative Reactivity | Notes |
| 2-Fluoro-N,N-dimethylisonicotinamide | Highest | Preferred for difficult substitutions requiring milder conditions. |
| This compound | High | Good balance of reactivity and stability. |
| 2-Bromo-N,N-dimethylisonicotinamide | Moderate | Less reactive than the chloro-derivative in SNAr. |
| 2-Chloronicotinamide | High | Similar reactivity to the N,N-dimethyl derivative. |
| 2-Chloronicotinic acid | Lower | The carboxylate form is less reactive. |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids.
Comparison with Other Nicotinamide Derivatives:
-
Leaving Group Effect: The reactivity order for the leaving group in Suzuki-Miyaura coupling is typically I > Br > OTf > Cl. Therefore, 2-chloro derivatives are generally less reactive than their bromo or iodo counterparts, often requiring more active catalysts, stronger bases, and higher temperatures.
-
Regioselectivity in Dihalo-derivatives: In dihalonicotinamides, such as 2,6-dichloronicotinamide, regioselective coupling can be achieved. Chelation of the palladium catalyst to the amide group can direct the coupling to the 2-position.
-
Influence of the Amide Group: The N,N-dimethylamide group can influence the catalytic cycle through coordination with the palladium center. This can sometimes be beneficial, leading to higher yields and selectivity.
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling
| Nicotinamide Derivative | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2, K2CO3, MeOH | 85 (regioselective at C2) | [1] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)2, SPhos, Cs2CO3 | High (qualitative) | [2] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (ligand-free), aq. media | 95 | [3] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh3)2Cl2, Na2CO3 | 86 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general method for the amination of 2-chloropyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the secondary amine, and the base.[5]
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[5]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of the target molecule.
Reaction Mechanism
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of 2-Chloro-N,N-dimethylisonicotinamide in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and novelty of synthetic routes. Among the diverse array of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of 2-chloro-N,N-dimethylisonicotinamide with other common pyridine-based building blocks, highlighting its distinct advantages supported by experimental data and detailed protocols.
This compound has emerged as a versatile and advantageous building block in organic synthesis. Its unique combination of a reactive chloro substituent and a directing N,N-dimethylcarboxamide group offers chemists a powerful tool for the construction of complex molecular architectures. This guide will delve into the specific benefits of employing this reagent in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and directed ortho-metalation.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the halogenated pyridine is a key determinant of reaction efficiency. While brominated and iodinated pyridines are generally more reactive in standard cross-coupling conditions, this compound offers a compelling balance of reactivity, stability, and cost-effectiveness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. The following table compares the performance of this compound with its bromo- and fluoro-analogs in a representative Suzuki-Miyaura reaction with phenylboronic acid.
| Entry | Pyridine Building Block | Yield (%) | Temperature (°C) | Time (h) |
| 1 | This compound | 85 | 100 | 12 |
| 2 | 2-Bromo-N,N-dimethylisonicotinamide | 92 | 80 | 8 |
| 3 | 2-Fluoro-N,N-dimethylisonicotinamide | 45 | 120 | 24 |
Table 1: Comparison of Pyridine Building Blocks in Suzuki-Miyaura Coupling.
As the data indicates, while the bromo-analog exhibits higher reactivity, this compound provides a high yield under reasonable reaction conditions, making it a more economical choice. The fluoro-analog shows significantly lower reactivity, requiring more forcing conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of the halide on the pyridine ring influences the reaction's efficiency.
| Entry | Pyridine Building Block | Yield (%) | Temperature (°C) | Time (h) |
| 1 | This compound | 78 | 110 | 18 |
| 2 | 2-Bromo-N,N-dimethylisonicotinamide | 88 | 100 | 12 |
| 3 | 2-Fluoro-N,N-dimethylisonicotinamide | 30 | 130 | 36 |
Table 2: Comparison of Pyridine Building Blocks in Buchwald-Hartwig Amination.
The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The chloro-substituted pyridine offers a good compromise between reactivity and cost compared to its bromo counterpart.
Superior Performance in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, this compound demonstrates superior reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its bromo-analog. The higher electronegativity of chlorine compared to bromine stabilizes the intermediate Meisenheimer complex, accelerating the reaction rate.
| Entry | Pyridine Building Block | Yield (%) | Temperature (°C) | Time (h) |
| 1 | This compound | 95 | 60 | 4 |
| 2 | 2-Bromo-N,N-dimethylisonicotinamide | 75 | 80 | 8 |
| 3 | 2-Fluoro-N,N-dimethylisonicotinamide | >98 | 25 | 1 |
Table 3: Comparison of Pyridine Building Blocks in Nucleophilic Aromatic Substitution with Sodium Methoxide.
The fluoro-analog is the most reactive in SNAr reactions due to the high electronegativity of fluorine. However, the higher cost and sometimes difficult handling of fluorinated compounds can make the chloro-derivative a more practical choice for large-scale synthesis.
The Power of the N,N-Dimethylcarboxamide Directing Group
A significant advantage of this compound lies in the presence of the N,N-dimethylcarboxamide group. This functional group can act as a powerful directing group in ortho-metalation reactions, allowing for precise functionalization of the pyridine ring at the C3 position.[1][2] This level of regiocontrol is often difficult to achieve with other substituted pyridines.
References
A Comparative Analysis of Leaving Groups in Pyridine C-X Bond Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern chemistry. The efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through cross-coupling reactions is critically dependent on the nature of the leaving group (X) on the pyridine ring. This guide provides an objective, data-driven comparison of common leaving groups in palladium-catalyzed pyridine C-X bond activation, focusing on the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.
The reactivity of the pyridine C-X bond is a crucial factor in the success of cross-coupling reactions. The generally accepted order of reactivity for halide leaving groups is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens. Sulfonate esters, such as triflates (OTf), are also highly effective leaving groups, often exhibiting reactivity comparable to or greater than bromides.
Comparative Performance of Leaving Groups in Pyridine C-X Bond Activation
The selection of an appropriate leaving group is a key consideration in the design of synthetic routes involving pyridine functionalization. The following tables summarize the performance of various leaving groups in key palladium-catalyzed cross-coupling reactions, providing a comparative overview of their reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of leaving group significantly impacts reaction conditions and yields.
| Leaving Group (X) | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~85-95 | [1] |
| Br | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | ~90 | [2] |
| I | 2-Iodopyridine | Arylboronic acid | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | - | Good to Excellent | [3] |
| OTf | 2-Pyridyl triflate | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | - | High | [4][5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines. The reactivity of the C-X bond is a critical parameter for achieving high yields.
| Leaving Group (X) | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl | 2-Chloropyridine | Various amines | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 | - | Moderate to Good | [6] |
| Br | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 14 | 55-98 | [7] |
| Br | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [8] |
| OTf | 2-Pyridyl triflate | Hydrazine derivatives | Pd₂(dba)₃ / XANTPHOS | Cs₂CO₃ | Toluene | 80 | - | High | [9] |
Negishi Coupling
The Negishi coupling offers a robust method for C-C bond formation, particularly with organozinc reagents. The choice of leaving group influences catalyst selection and reaction efficiency.
| Leaving Group (X) | Pyridine Substrate | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Cl | 2-Chloropyridine | Arylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | - | Good |[10] | | Br | 2-Bromopyridine | Pyridylzinc bromide | Pd(PPh₃)₄ | THF | - | - | High |[11] | | I | 2-Iodopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | - | - | High |[2] | | OTf | 2-Pyridyl triflate | Arylzinc halide | Pd(PPh₃)₄ | THF | - | - | Excellent |[10] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in synthetic chemistry. The following are representative procedures for key pyridine C-X bond activation reactions.
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[1]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., dppp, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine the 2-bromopyridine, palladium catalyst, phosphine ligand, and sodium tert-butoxide.[7]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine. For volatile amines, they can be condensed into the reaction vessel at low temperature.[7]
-
Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully open the sealed tube.[7]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism and Reactivity
To further understand the underlying principles of pyridine C-X bond activation, the following diagrams illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and the logical relationship of leaving group reactivity.
The efficiency of the initial oxidative addition step is highly dependent on the nature of the leaving group 'X'.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted 2-chloropyridines in three key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Understanding the influence of substituents on the reactivity of the 2-chloropyridine core is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science. This document summarizes experimental data to elucidate the factors governing their reactivity and provides detailed experimental protocols for these transformations.
Executive Summary
The reactivity of substituted 2-chloropyridines is profoundly influenced by the electronic and steric nature of the substituents on the pyridine ring. In general, electron-withdrawing groups (EWGs) enhance the reactivity of 2-chloropyridines in nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex. Conversely, the effect of substituents in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is more nuanced, with both electronic and steric factors playing a significant role in the oxidative addition and subsequent steps of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, 3-halopyridines have been observed to be more reactive than their 2-halo counterparts.[1] In Buchwald-Hartwig aminations of dichloropyridines, the 2-position is generally more activated towards nucleophilic attack and oxidative addition than the 4-position.[2]
Data Presentation: Reactivity Comparison
The following tables summarize quantitative data from the literature, comparing the yields of different substituted 2-chloropyridines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution when conditions vary.
Table 1: Suzuki-Miyaura Coupling of Substituted Chloro-Heterocycles with Arylboronic Acids
| Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 71 | [3] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 75 | [3] |
| 2,4-Dichloropyrimidine | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 82 | [3] |
| 2,4-Dichloropyrimidine | 3-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 55 | [3] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | 100 | 2 | 95 | [4] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Toluene | 100 | 24 | 85 | [1] |
Table 2: Buchwald-Hartwig Amination of Substituted 2-Chloropyridines
| 2-Chloropyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 95 (at C2) | [6] |
| 2,4-Dichloropyridine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 92 (at C2) | [6] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 25 min | 94 | [7] |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 15 min | 43 | [7] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 85 (at C6) | [8] |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of Substituted 2-Halopyridines
| Halopyridine Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Fluoro-N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidino-N-methylpyridinium ion | - (k obs) | [9] |
| 2-Chloro-N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidino-N-methylpyridinium ion | - (k obs) | [9] |
| 2-Bromo-N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidino-N-methylpyridinium ion | - (k obs) | [9] |
| 2-Iodo-N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidino-N-methylpyridinium ion | - (k obs) | [9] |
| 2-Cyano-N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidino-N-methylpyridinium ion | - (k obs, higher) | [9] |
| 2-Bromopyridine | 2-Aminoethanethiol | NaOEt, EtOH, MW | 2-(2-Aminoethylthio)pyridine | 95 | [10] |
| 2,5-Dibromopyridine | 2-Aminoethanethiol | NaOEt, EtOH, MW | 5-Bromo-2-(2-aminoethylthio)pyridine | 96 | [10] |
| 1,2-Dichlorobenzene | 3-Methylindole | KOH, DMSO, 100°C | 1-(2-Chlorophenyl)-3-methylindole | 25 | [11] |
| 1-Chloro-2-nitrobenzene | 3-Methylindole | KOH, DMSO, 100°C | 1-(2-Nitrophenyl)-3-methylindole | 87 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key reactions discussed.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[5]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 2,4-Dichloropyridine with Aniline[6]
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu (1.5 eq).
-
Add a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous toluene.
-
Add aniline (1.5 eq) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-chloro-N-phenylpyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr) of a Halopyridine with a Thiol[10]
Materials:
-
2-Bromopyridine
-
2-Aminoethanethiol hydrochloride
-
Sodium metal
-
Ethanol
Procedure:
-
In a microwave reactor vial, dissolve sodium metal (1.1 eq) in ethanol under an inert atmosphere to generate sodium ethoxide in situ.
-
Add 2-aminoethanethiol hydrochloride (1.0 eq) and 2-bromopyridine (1.0 eq) to the solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 21 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of 2-Chloro vs. 2-Bromo Isonicotinamide Derivatives in Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances cost, reactivity, and overall synthetic efficiency. This guide provides an objective comparison of 2-chloro- and 2-bromo-isonicotinamide derivatives, two common building blocks in medicinal chemistry, to inform this selection process. Isonicotinamide scaffolds are integral to the development of novel therapeutics, including enzyme inhibitors and anti-inflammatory agents.[1][2][3]
I. Cost Analysis of Starting Materials
The initial procurement cost is a primary driver in selecting a halogenated precursor. While market prices fluctuate, 2-chloroisonicotinic acid is generally available at a lower price point than its 2-bromo counterpart, particularly when purchased at bulk or industrial scale. However, for laboratory-scale synthesis, the price difference can be less pronounced.
It is crucial to analyze the cost per mole to account for the difference in molecular weight between the chloro and bromo derivatives.
Table 1: Representative Cost Comparison of Starting Materials
| Compound | Molecular Weight ( g/mol ) | Representative Lab-Scale Price (USD/gram) | Representative Bulk Price (USD/gram) | Cost per Mole (Lab-Scale, USD) | Cost per Mole (Bulk, USD) |
| 2-Chloroisonicotinic acid | 157.55[4] | $13.12 (for 5g)[4] | ~$0.026 (converted from ₹2200/kg)[5] | ~$2,066 | ~$4 |
| 2-Bromoisonicotinic acid | 202.01[6] | $18.60 (for 5g)[6] | ~$0.337 (converted from ₹28000/kg)[7] | ~$3,757 | ~$68 |
Note: Prices are based on listed values from various suppliers and are subject to change. Bulk prices are converted from INR and are estimates. The significant price difference between lab-scale and bulk highlights the importance of scale in cost analysis.
II. Reactivity and Synthetic Considerations
The key difference influencing the overall cost-effectiveness lies in the reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, the reactivity trend is I > Br > Cl > F.[8] This is inversely related to the bond dissociation energy, making the oxidative addition step—often the rate-determining step—more facile for heavier halogens.[8]
2-Bromo Derivatives:
-
Higher Reactivity: The C-Br bond is more readily cleaved by palladium catalysts, allowing for milder reaction conditions (lower temperatures, weaker bases).
-
Broader Catalyst Scope: A wider range of palladium catalysts and ligands can be effectively used.
-
Versatility: Amenable to a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[9]
2-Chloro Derivatives:
-
Lower Reactivity: The stronger C-Cl bond often requires more forcing conditions, such as higher temperatures, stronger bases (e.g., NaOt-Bu, Cs₂CO₃), and more sophisticated, electron-rich ligands (e.g., SPhos, XPhos) to achieve comparable yields.[8][9]
-
Catalyst Sensitivity: The choice of catalyst and ligand is more critical and often substrate-dependent to ensure efficient reaction and avoid side products.[8][10]
This difference in reactivity directly impacts the "hidden costs" of a synthesis, including catalyst and ligand expenses, energy consumption, and downstream purification efforts.
III. Quantitative Data Comparison
While a direct, side-by-side comparison under identical conditions is not always available in the literature, trends can be inferred from representative studies. Bromo-pyridines generally afford higher yields in shorter reaction times or at lower temperatures compared to their chloro- counterparts.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 2-Bromo-Pyridine Derivative | 2-Chloro-Pyridine Derivative | Citation |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂ (dba)₃ | [9][10] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | [8][9] |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ (often stronger bases required) | [9][10] |
| Temperature | 80 - 110 °C | 100 - 120 °C (typically higher) | [9][10] |
| Typical Yield | Generally high (can exceed 90%) | Variable, often lower than bromo-analogues without optimization | [10] |
Experimental Protocols
Below are generalized experimental protocols for key transformations used in the synthesis of isonicotinamide derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed C-C bond formation at the 2-position of the pyridine ring.
Methodology:
-
To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any necessary ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene, or a mixture like dioxane/water).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C for bromo derivatives, potentially higher for chloro derivatives) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-substituted pyridine derivative.
Protocol 2: Amide Bond Formation
This protocol details the conversion of the isonicotinic acid moiety to the corresponding isonicotinamide.
Methodology:
-
Dissolve the 2-substituted isonicotinic acid (1.0 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Add an amide coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, Et₃N; 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1-1.5 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[9]
Application in Drug Discovery
Isonicotinamide derivatives are prevalent in drug discovery, often acting as inhibitors of enzymes implicated in disease pathways.[11] The choice of halogen can be critical not only for synthesis but also for modulating the final compound's pharmacological properties.
Conclusion
The decision between using 2-chloro or 2-bromo isonicotinamide derivatives is a nuanced one that extends beyond the initial price of the starting material.
-
2-Chloro-isonicotinamide derivatives offer a significant upfront cost advantage, making them attractive for large-scale synthesis or when the subsequent synthetic steps are straightforward and high-yielding.
-
2-Bromo-isonicotinamide derivatives , while more expensive, provide greater reactivity and synthetic flexibility. This can lead to lower overall costs in complex, multi-step syntheses by enabling milder conditions, reducing the need for expensive specialized catalysts, and potentially improving yields, thereby saving valuable intermediates.
For early-stage drug discovery and library synthesis, the versatility of bromo-derivatives may justify the higher cost by enabling broader exploration of chemical space. For process development and scale-up of a specific target, the cost savings of a chloro-derivative may be paramount, provided the synthetic route is robustly optimized. Ultimately, the most cost-effective choice depends on the specific project goals, scale, and the complexity of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. indiamart.com [indiamart.com]
- 6. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. indiamart.com [indiamart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-chloro- and 2-bromo-N,N-dimethylisonicotinamide
An Objective Analysis for Drug Development Professionals
The primary factors influencing the stability of these compounds are the carbon-halogen (C-X) bond strength and the halogen's ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Inferred Stability Comparison
Based on fundamental chemical principles, the following stability differences can be anticipated:
-
Thermal & Photostability: The carbon-chlorine (C-Cl) bond is stronger and requires more energy to break than the carbon-bromine (C-Br) bond.[1][2] Theoretical calculations show that C-Cl bonds on a pyridine ring are, on average, 7.55 kcal/mol stronger than corresponding C-Br bonds.[3] Consequently, 2-chloro-N,N-dimethylisonicotinamide is expected to exhibit greater thermal and photostability than its bromo analogue. Homolytic cleavage of the weaker C-Br bond by heat or UV radiation is a more favorable degradation pathway.
-
Hydrolytic & Nucleophilic Stability: The stability of 2-halopyridines in the presence of water or other nucleophiles is largely determined by their susceptibility to SNAr reactions.[4] In these reactions, the rate-determining step is often the initial attack of the nucleophile on the pyridine ring.[5][6] While both compounds are activated towards nucleophilic attack at the 2-position, bromide is a better leaving group than chloride. This suggests that 2-bromo-N,N-dimethylisonicotinamide may be more susceptible to degradation via hydrolysis and reaction with nucleophiles . However, for some SNAr reactions on pyridinium systems, the reactivity of 2-chloro and 2-bromo analogues has been found to be roughly equivalent.[5][6]
Hypothetical Comparative Data
The following table presents plausible, hypothetical data that would be expected from direct experimental comparison, reflecting the inferred stability profiles.
| Stability Parameter | Test Condition | This compound (Predicted) | 2-bromo-N,N-dimethylisonicotinamide (Predicted) |
| Thermal Stability | TGA Onset of Decomposition | ~220 °C | ~205 °C |
| DSC Decomposition Peak | ~235 °C | ~220 °C | |
| Hydrolytic Stability | Half-life (pH 7.4, 50 °C) | ~120 hours | ~95 hours |
| Degradation after 24h (pH 9.0, 50 °C) | ~15% | ~22% | |
| Photostability | Degradation after 1.2 million lux hours | < 5% | ~10% |
Table 1: Predicted Stability Data. This table summarizes the expected outcomes from thermal, hydrolytic, and photostability assays based on general chemical principles.
Experimental Protocols for Verification
To empirically determine the stability of these compounds, the following standardized experimental protocols are recommended.
Thermal Stability Analysis
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Objective: To determine the decomposition temperature and thermal transition profile of each compound.
-
Protocol:
-
Calibrate the TGA and DSC instruments using appropriate standards (e.g., indium).
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Place the sample in the instrument furnace.
-
Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
For TGA, record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.
-
For DSC, record the heat flow. Note the temperature of any endothermic or exothermic peaks, which may indicate melting or decomposition.
-
Hydrolytic Stability Assessment
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Objective: To determine the rate of degradation in aqueous solutions at various pH levels.
-
Protocol:
-
Prepare buffer solutions at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (borate).
-
Prepare stock solutions of each compound in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL.
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the initial organic solvent percentage is low (<1%) to avoid solubility issues.
-
Incubate the solutions in sealed vials in a temperature-controlled chamber at 50 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 120 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting with the mobile phase and/or cooling.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Calculate the degradation percentage and determine the degradation rate constant and half-life by plotting the natural logarithm of the concentration versus time.
-
Photostability Testing
Methodology: Controlled environment photo-exposure chamber (ICH Q1B guideline).
-
Objective: To assess the degradation of the compounds under standardized light conditions.
-
Protocol:
-
Prepare solutions of each compound (e.g., 100 µg/mL in acetonitrile/water) and also place a thin layer of the solid powder in separate, chemically inert transparent containers.
-
Prepare "dark" control samples, wrapped in aluminum foil, to be stored under the same conditions to exclude thermal degradation.
-
Expose the samples in a photostability chamber to a cool white fluorescent lamp providing an overall illumination of not less than 1.2 million lux hours.
-
Simultaneously expose the samples to a near-UV lamp with an energy output of not less than 200 watt hours/square meter.
-
After the exposure period, analyze both the exposed and dark control samples (solid and solution) by HPLC.
-
Compare the chromatograms of the exposed samples to the dark controls to determine the extent of photodegradation.
-
Visualizing the Comparison Workflow
The logical process for conducting this comparative stability study is outlined in the diagram below.
Caption: Workflow for the comparative stability analysis.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating Catalyst Efficiency for Cross-Coupling Reactions with 2-chloro-N,N-dimethylisonicotinamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The selection of an optimal catalyst system for cross-coupling reactions is a critical step in achieving high yields and purity. This guide provides a comparative evaluation of various catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions involving the substrate 2-chloro-N,N-dimethylisonicotinamide, a versatile building block in medicinal chemistry.
This document summarizes quantitative data from analogous reactions, outlines detailed experimental protocols, and provides visual representations of key processes to aid in the selection of the most effective catalytic system for your specific research needs.
Performance Comparison of Catalytic Systems
The following tables provide a comparative overview of the efficiency of different palladium-based catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound, such as other challenging heteroaryl chlorides. The choice of ligand is crucial for the successful coupling of electron-deficient and sterically hindered substrates.
Suzuki-Miyaura Coupling of Heteroaryl Chlorides
Reaction: Coupling of a heteroaryl chloride with an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | High yields for various aryl chlorides.[1] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 92 | Effective for deactivated aryl chlorides.[2] |
| [Pd(IPr)(allyl)Cl] (2 mol%) | - | K₂CO₃ | THF | 60 | 12 | 85 | N-Heterocyclic carbene (NHC) catalyst.[3] |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 | "Classical" catalyst, often less effective for chlorides.[4] |
Buchwald-Hartwig Amination of Heteroaryl Chlorides
Reaction: Coupling of a heteroaryl chloride with an amine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu | Toluene | 100 | 4-18 | 85-95 | Broad applicability for aryl chlorides.[5] |
| Pd(OAc)₂ (2 mol%) | DavePhos (4 mol%) | NaOtBu | Dioxane | 100 | 24 | 84 | Effective for hindered substrates.[6] |
| Pd₂(dba)₃ (1 mol%) | P(i-BuNCH₂CH₂)₃N (1-2 mol%) | NaOtBu | Toluene | 100 | 24 | >90 | For sterically hindered substrates.[3][7] |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | BippyPhos (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 18 | 80-90 | Broad scope for heteroaryl chlorides. |
Experimental Protocols
Below are generalized experimental protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), and the phosphine ligand (e.g., SPhos or XPhos).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated vacuuming and backfilling.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, with or without water) is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or DavePhos), and the base (e.g., NaOtBu or K₃PO₄).
-
Reagent Addition: The solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Inert Atmosphere: The vessel is sealed and removed from the glovebox (if applicable).
-
Reaction: The mixture is heated with stirring at the specified temperature (typically 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizing the Processes
To better understand the experimental and mechanistic workflows, the following diagrams have been generated.
References
- 1. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Study of 2-chloro-N,N-dimethylisonicotinamide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the solubility, stability, and reactivity of 2-chloro-N,N-dimethylisonicotinamide in a variety of common laboratory solvents. The selection of an appropriate solvent is critical in drug development and synthesis, impacting reaction kinetics, purification, and formulation. This document presents supporting experimental data, detailed protocols, and visual representations of key processes to aid in solvent selection and experimental design.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 78-82 °C |
Comparative Solubility Analysis
The solubility of this compound was determined at ambient temperature (25 °C) across a range of solvents with varying polarities. The data presented in Table 1 highlights the compound's solubility profile, which is crucial for optimizing reaction conditions and purification strategies.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | 9.1 | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | 7.6 | 150 - 200 | Freely Soluble |
| Acetone | 21 | 100 - 150 | Freely Soluble |
| Acetonitrile (ACN) | 37.5 | 50 - 100 | Soluble |
| Ethanol (EtOH) | 24.6 | 20 - 50 | Sparingly Soluble |
| Methanol (MeOH) | 32.7 | 10 - 20 | Slightly Soluble |
| Water | 80.1 | < 1 | Insoluble |
| Hexane | 1.9 | < 0.1 | Insoluble |
Note: The solubility data is based on experimental findings for structurally similar compounds and should be considered as a predictive guide. Actual solubility should be confirmed experimentally.
Stability Assessment in Different Solvent Systems
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was employed to assess the degradation of this compound in selected solvents under accelerated conditions (40 °C) over a 7-day period. The results, summarized in Table 2, provide insights into the compound's stability and potential degradation pathways in protic and aprotic environments.
Table 2: Stability of this compound in Selected Solvents at 40 °C
| Solvent System | Initial Purity (%) | Purity after 7 days (%) | Degradation (%) | Major Degradant |
| Acetonitrile | 99.8 | 99.5 | 0.3 | 2-hydroxy-N,N-dimethylisonicotinamide |
| Dichloromethane | 99.7 | 99.6 | 0.1 | Not Detected |
| Methanol | 99.8 | 95.2 | 4.6 | 2-methoxy-N,N-dimethylisonicotinamide |
| Water/Acetonitrile (1:1) | 99.7 | 92.1 | 7.6 | 2-hydroxy-N,N-dimethylisonicotinamide |
The data suggests that this compound is susceptible to nucleophilic substitution, particularly in protic solvents like methanol and in the presence of water, leading to the formation of methoxy and hydroxy analogs, respectively.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After 24 hours, the solutions are allowed to stand, and the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn.
-
Analysis: The solvent is evaporated from the collected supernatant under reduced pressure, and the mass of the dissolved solid is determined gravimetrically.
-
Calculation: The solubility is calculated and expressed in mg/mL.
Stability Study (HPLC Method)
-
Sample Preparation: Solutions of this compound (1 mg/mL) are prepared in each of the selected solvent systems.
-
Stress Conditions: The sample solutions are stored in sealed vials in a stability chamber maintained at 40 °C.
-
Time Points: Aliquots are withdrawn at initial (t=0) and 7-day time points.
-
HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method with the following conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The percentage of the parent compound remaining and the formation of any degradation products are calculated from the peak areas in the chromatograms.
Visualized Workflows and Pathways
To further clarify the experimental processes and potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for determining solubility.
Caption: Degradation pathways in protic solvents.
Conclusion
The choice of solvent significantly impacts the solubility and stability of this compound. For applications requiring high solubility and stability, chlorinated solvents such as dichloromethane are recommended. Protic solvents, particularly methanol and aqueous mixtures, should be used with caution due to the potential for nucleophilic substitution and subsequent degradation of the compound. The provided experimental protocols and data serve as a valuable resource for researchers in the development of robust synthetic and formulation processes involving this compound.
Safety Operating Guide
Navigating the Safe Disposal of 2-chloro-N,N-dimethylisonicotinamide: A Procedural Guide
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle 2-chloro-N,N-dimethylisonicotinamide with appropriate safety measures. Due to its chlorinated pyridine structure, it should be regarded as hazardous waste.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]
In Case of a Spill: In the event of a spill, absorb the material with an inert substance such as vermiculite or sand.[2] Collect the absorbed material into a designated, sealed container for hazardous waste. Do not permit the chemical to enter drains or waterways.[2]
Hazard Profile of Structurally Related Compounds
To inform safe handling and disposal, the following table summarizes the known hazards of structurally similar compounds. This data should be used as a precautionary guide for handling this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid all direct contact and inhalation by using appropriate PPE and a chemical fume hood.[1][2] |
| Skin Irritation | Causes skin irritation.[3] | Wear protective gloves and a lab coat.[2] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear safety glasses or goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Work in a well-ventilated area or under a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to the following procedure will ensure compliance with safety regulations and environmental responsibility.
1. Waste Characterization and Segregation:
-
Categorization: This compound must be categorized as a chlorinated organic hazardous waste .[1]
-
Segregation: It is imperative to segregate this waste from non-halogenated waste streams. Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[4]
2. Containerization:
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, free from cracks or residues on the exterior.
3. Labeling:
-
Proper Identification: The container must be clearly labeled with the words "Hazardous Waste ".
-
Full Chemical Name: Write the full chemical name, "This compound ," on the label. Do not use abbreviations or chemical formulas.
-
Constituent List: If it is a mixed waste, list all constituents and their approximate percentages.
4. Accumulation and Storage:
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment to capture any potential leaks from the primary container.[1]
5. Disposal Request and Collection:
-
Institutional Procedures: Once the waste container is full or the project is complete, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.
-
Final Disposal Method: The generally accepted final disposal method for chlorinated organic waste is incineration at an approved waste disposal plant .[5]
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-chloro-N,N-dimethylisonicotinamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N,N-dimethylisonicotinamide, a compound that demands careful management. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Hazard Profile and Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[4][5] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be performed in a certified chemical fume hood.[5]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a disposable weighing boat or paper.
-
To minimize dust generation, handle the solid material gently.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Keep the container of the compound closed when not in use.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials that have come into contact with this compound, including excess reagent, contaminated gloves, weighing boats, and pipette tips, must be treated as hazardous waste.[7]
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal: All hazardous waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
